4-(3-Methoxybenzyl)piperidine hydrochloride
描述
属性
IUPAC Name |
4-[(3-methoxyphenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-13-4-2-3-12(10-13)9-11-5-7-14-8-6-11;/h2-4,10-11,14H,5-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRLNOSIZVUNGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656560 | |
| Record name | 4-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149986-58-3 | |
| Record name | 4-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(3-methoxyphenyl)methyl]piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(3-Methoxybenzyl)piperidine hydrochloride physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 4-(3-Methoxybenzyl)piperidine hydrochloride. The information is compiled from available scientific literature and chemical databases, offering a valuable resource for those involved in medicinal chemistry, pharmacology, and drug discovery.
Core Physical and Chemical Properties
This compound is a substituted piperidine derivative. The hydrochloride salt form generally enhances the compound's solubility in aqueous media and improves its stability for handling and formulation.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 149986-58-3 | [1] |
| Molecular Formula | C₁₃H₂₀ClNO | [1] |
| Molecular Weight | 241.76 g/mol | [1] |
| Appearance | Light yellow to brown crystalline powder (inferred from isomers) | [2] |
| Purity | ≥96% | [2] |
| Storage Conditions | Sealed in a dry place, room temperature or 2-8 °C | [1] |
Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be devised based on established methods for the synthesis of 4-substituted piperidines. A representative protocol is outlined below.
Representative Synthetic Protocol: Reductive Amination
This method involves the reaction of 3-methoxybenzaldehyde with 4-piperidone, followed by reduction of the resulting enamine and subsequent salt formation.
Experimental Workflow Diagram
Caption: A representative synthetic workflow for this compound.
Methodology:
-
Step 1: Condensation: To a solution of 4-piperidone (1.0 eq) in a suitable solvent such as toluene, add 3-methoxybenzaldehyde (1.0 eq) and a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. The solvent is then removed under reduced pressure to yield the crude enamine intermediate.
-
Step 2: Reduction: The crude enamine intermediate is dissolved in a solvent like dichloromethane. Sodium triacetoxyborohydride (1.5 eq) is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the free base, 4-(3-methoxybenzyl)piperidine.
-
Step 3: Salt Formation and Purification: The crude free base is purified by column chromatography on silica gel. The purified product is then dissolved in diethyl ether, and a solution of hydrochloric acid in diethyl ether is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a solid.
Spectral and Analytical Data (Predicted)
Experimental spectral data for this compound is not publicly available. However, the expected spectral characteristics can be predicted based on the analysis of its structural fragments and data from closely related compounds.[2][4][5][6][7]
Table 2: Predicted Spectral Data
| Technique | Predicted Characteristics |
| ¹H NMR | - Aromatic protons (m, 4H) in the range of δ 6.7-7.3 ppm. - Methoxy group singlet (s, 3H) around δ 3.8 ppm. - Piperidine ring protons (m, 9H) in the range of δ 1.5-3.5 ppm. - Benzyl protons (d, 2H) around δ 2.5 ppm. - A broad singlet for the N-H proton of the hydrochloride salt. |
| ¹³C NMR | - Aromatic carbons in the range of δ 110-160 ppm. - Methoxy carbon around δ 55 ppm. - Piperidine carbons in the range of δ 30-50 ppm. - Benzyl carbon around δ 40 ppm. |
| FT-IR (cm⁻¹) | - N-H stretch (broad) for the ammonium salt around 2400-2800 cm⁻¹. - C-H stretches (aromatic and aliphatic) around 2800-3100 cm⁻¹. - C=C aromatic ring stretches around 1450-1600 cm⁻¹. - C-O stretch (methoxy) around 1030-1250 cm⁻¹. |
| Mass Spec. (ESI+) | Expected [M+H]⁺ for the free base (C₁₃H₁₉NO) at m/z = 206.15. |
Potential Biological Activity and Signaling Pathways
While the specific biological targets of this compound have not been reported, the piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs targeting the central nervous system (CNS) and cancer.[8]
Potential as a Dopamine D4 Receptor Antagonist
Substituted piperidines are known to act as antagonists for the dopamine D4 receptor, which is implicated in various neurological and psychiatric disorders.[9][10] Antagonism of the D4 receptor is a therapeutic strategy being explored for conditions such as schizophrenia and Parkinson's disease-related dyskinesia.[10]
Potential as a PI3Kδ Inhibitor
Recent studies have shown that certain substituted piperidines can act as potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ). The PI3K/AKT signaling pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers.
Hypothetical Signaling Pathway: PI3K/AKT Inhibition
Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions. It is intended for research use only. Users should consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. General precautions include using personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, and working in a well-ventilated area or fume hood.
Conclusion
This compound is a chemical compound with potential for application in drug discovery, particularly in the areas of neuroscience and oncology. While there is a lack of publicly available experimental data for this specific molecule, its structural similarity to known bioactive compounds suggests it may be a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to fully elucidate its physical, chemical, and biological properties.
References
- 1. 149986-58-3|this compound|BLD Pharm [bldpharm.com]
- 2. (S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione | Benchchem [benchchem.com]
- 3. US20100016365A1 - Substituted 4-amino-piperidines - Google Patents [patents.google.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. rsc.org [rsc.org]
- 6. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Benzylpiperidine(31252-42-3) 13C NMR [m.chemicalbook.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(3-Methoxybenzyl)piperidine Hydrochloride and its Analogs for Researchers and Drug Development Professionals
Disclaimer: Specific experimental data for 4-(3-Methoxybenzyl)piperidine hydrochloride (CAS No. 149986-58-3) is not extensively available in public domain literature. This guide provides a comprehensive overview based on the known properties of structurally related benzylpiperidine derivatives to infer its potential characteristics, biological activities, and relevant experimental methodologies.
Introduction
This compound, with the CAS number 149986-58-3, belongs to the benzylpiperidine class of compounds. This structural motif is a well-established pharmacophore in medicinal chemistry, recognized for its role in a variety of centrally active therapeutic agents. The core structure, comprising a piperidine ring attached to a benzyl group, provides a versatile scaffold for interacting with numerous biological targets within the central nervous system (CNS). The hydrochloride salt form generally enhances the compound's solubility in aqueous solutions, a favorable property for biological testing and formulation.[1][2]
This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the core physicochemical properties, potential biological activities, and relevant experimental protocols associated with this compound and its analogs.
Physicochemical Properties
While specific experimentally determined data for this compound are limited, its basic properties can be calculated from its chemical structure. The properties of related benzylpiperidine analogs are also provided for comparison.
| Property | This compound | 4-(4-Methoxybenzyl)piperidine hydrochloride | 4-Benzylpiperidine |
| CAS Number | 149986-58-3 | 37581-27-4 | 31252-42-3 |
| Molecular Formula | C₁₃H₂₀ClNO | C₁₃H₂₀ClNO | C₁₂H₁₇N |
| Molecular Weight | 241.76 g/mol | 241.76 g/mol | 175.27 g/mol |
| Appearance | Inferred to be a solid | Off-white crystalline powder | - |
| Melting Point | Not available | 172-176 °C | Not applicable |
| Solubility | Expected to be soluble in water[1][2] | Not specified | Not specified |
| Purity | Typically offered at ≥95% by commercial suppliers[3] | Typically offered at ≥98% by commercial suppliers | Not applicable |
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation and purity assessment of a compound. While specific spectra for this compound are not publicly available, researchers can anticipate characteristic signals based on its structure. Commercial suppliers often indicate the availability of NMR, HPLC, and LC-MS data upon request.[4]
Expected Spectroscopic Characteristics:
-
¹H NMR: Protons on the piperidine ring, the benzyl methylene bridge, the methoxy group, and the aromatic ring would exhibit characteristic chemical shifts and coupling patterns.
-
¹³C NMR: Distinct signals would be observed for each unique carbon atom in the piperidine ring, the benzyl moiety, and the methoxy group.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching (of the protonated amine), C-H stretching (aliphatic and aromatic), C-O stretching (methoxy group), and aromatic C=C bending would be expected.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base and fragmentation patterns characteristic of the benzylpiperidine structure.
Potential Biological Activities and Signaling Pathways
The benzylpiperidine scaffold is known to interact with a range of biological targets, primarily within the central nervous system. Based on structure-activity relationships of analogous compounds, this compound is a candidate for investigation in several key areas.
Monoamine Transporter Inhibition
Substituted benzylpiperidines are well-documented inhibitors of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5][6] These transporters are critical for regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism for many antidepressant and stimulant drugs. The substitution pattern on the benzyl ring significantly influences both the potency and selectivity of transporter inhibition.[5]
Diagram: General Mechanism of Monoamine Transporter Inhibition by Benzylpiperidine Analogs
Caption: Benzylpiperidine analogs can block monoamine transporters, increasing neurotransmitter levels in the synapse.
Cholinesterase Inhibition
Certain benzylpiperidine derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7][8][9] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, a strategy employed in the treatment of Alzheimer's disease. The nature and position of substituents on the benzyl ring are critical for the inhibitory potency and selectivity.[7]
Diagram: Mechanism of Cholinesterase Inhibition
Caption: Benzylpiperidine analogs can inhibit cholinesterases, preventing the breakdown of acetylcholine.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available. However, established methods for analogous compounds can be adapted for its study.
General Synthesis of 4-Arylmethylpiperidines
A common synthetic route to 4-arylmethylpiperidines involves the reduction of a corresponding 4-arylmethylpyridine or the reaction of a piperidine derivative with an appropriate benzyl halide.
Diagram: General Synthetic Workflow for 4-Arylmethylpiperidines
Caption: General synthetic strategies for preparing 4-arylmethylpiperidine derivatives.
In Vitro Monoamine Transporter Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.
Principle: This assay measures the ability of the test compound to compete with a specific radiolabeled ligand for binding to the target transporter expressed in cell membranes.
Materials:
-
Cell membranes expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Paroxetine for SERT.
-
Test compound: this compound.
-
Non-specific binding control (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).
-
Assay buffer.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or test compound.
-
Allow the reaction to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding and determine the IC₅₀ value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.[10][11]
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the IC₅₀ value of this compound against AChE and BChE.
Principle: This colorimetric assay measures the activity of cholinesterase by detecting the product of substrate hydrolysis.
Materials:
-
Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum).
-
Substrates: Acetylthiocholine iodide (ATCI) for AChE and Butyrylthiocholine iodide (BTCI) for BChE.
-
Ellman's reagent (DTNB).
-
Test compound: this compound.
-
Positive control (e.g., Donepezil).
-
Phosphate buffer (pH 8.0).
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the enzyme, test compound or buffer, and DTNB.
-
Initiate the reaction by adding the substrate.
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value from the dose-response curve.[8][12]
Safety and Handling
As with any research chemical, this compound should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and potential hazards. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, are recommended.
Conclusion
This compound is a member of a pharmacologically significant class of compounds with potential applications in neuroscience and drug discovery. While specific data for this compound is limited, the extensive research on its analogs provides a strong foundation for predicting its biological activities and guiding future investigations. Researchers are encouraged to utilize the general methodologies outlined in this guide to explore the therapeutic potential of this and other novel benzylpiperidine derivatives. The key to advancing the understanding of this compound lies in the systematic experimental evaluation of its physicochemical properties, biological activities, and safety profile.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. CAS 149986-58-3: 4-[(3-METHOXYPHENYL)METHYL]-PIPERIDINE HY… [cymitquimica.com]
- 3. chemat.com.pl [chemat.com.pl]
- 4. 149986-58-3|this compound|BLD Pharm [bldpharm.com]
- 5. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
4-(3-Methoxybenzyl)piperidine hydrochloride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physicochemical properties of 4-(3-Methoxybenzyl)piperidine hydrochloride, a key building block in medicinal chemistry. Its structure is of interest to researchers involved in the synthesis of novel therapeutic agents.
Core Physicochemical Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in chemical synthesis and for the characterization of resulting compounds.
| Property | Value |
| Molecular Formula | C13H20ClNO[1] |
| Molecular Weight | 241.76 g/mol [1] |
| CAS Number | 149986-58-3[1] |
Application in Synthetic Chemistry
This compound serves as a valuable precursor in the development of more complex molecules, particularly in the field of drug discovery. The piperidine moiety is a common scaffold in many FDA-approved drugs due to its favorable pharmacokinetic properties. The methoxybenzyl group can be a key pharmacophore or can be chemically modified to explore structure-activity relationships (SAR).
A generalized workflow for utilizing this compound in a drug discovery context is outlined below. This process illustrates the logical progression from a starting chemical intermediate to a potential drug candidate.
Experimental Protocols
While specific experimental protocols are proprietary and depend on the target molecule, a general procedure for the use of this compound in a coupling reaction is described.
General Protocol: N-Alkylation or N-Arylation
-
Deprotonation: The hydrochloride salt is typically neutralized with a suitable base (e.g., triethylamine, diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane, acetonitrile) to yield the free base of 4-(3-methoxybenzyl)piperidine.
-
Reaction: The free base is then reacted with an alkyl halide, aryl halide, or another electrophile to form a new carbon-nitrogen bond. Reaction conditions (temperature, catalyst, reaction time) will vary significantly based on the specific substrates.
-
Work-up and Purification: Following the reaction, an aqueous work-up is performed to remove salts and other water-soluble impurities. The crude product is then purified, typically using column chromatography, to isolate the desired compound.
-
Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
References
Unraveling the Functional Profile of 4-(3-Methoxybenzyl)piperidine Hydrochloride: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Methoxybenzyl)piperidine hydrochloride is a synthetic organic compound featuring a piperidine ring substituted with a 3-methoxybenzyl group. While it is commercially available and frequently cited in chemical synthesis literature, a comprehensive, publicly available body of research detailing its specific mechanism of action as a bioactive molecule is notably scarce. This technical guide aims to provide an in-depth overview of the current understanding of this compound, drawing from available data on its chemical properties and the established pharmacological profiles of structurally related piperidine-containing compounds. Due to the limited direct research on this specific molecule, this document will focus on its role as a synthetic intermediate and the potential pharmacological activities suggested by the broader class of benzylpiperidine derivatives.
Chemical Profile and Synthetic Utility
This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics targeting the central nervous system (CNS). The piperidine moiety is a common scaffold in medicinal chemistry, known to interact with a variety of neurotransmitter receptors and transporters. The 3-methoxybenzyl group can also play a crucial role in receptor binding and modulating the pharmacokinetic properties of a molecule.
Potential Mechanisms of Action: An Extrapolation from Structurally Related Compounds
While direct experimental data on the mechanism of action for this compound is not available in the public domain, the pharmacological activities of analogous compounds provide a basis for postulating its potential biological targets. Piperidine derivatives have been shown to exhibit a wide range of effects on the CNS, acting on various receptors and enzymes.
Dopamine Receptor Antagonism
Several studies have focused on benzylpiperidine derivatives as antagonists of dopamine receptors, particularly the D4 subtype. These compounds are of interest for the treatment of psychotic disorders and other neurological conditions. For instance, research on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds, which include a substituted benzyl group, has demonstrated potent D4 receptor binding affinity. While these molecules are more complex, the fundamental benzylpiperidine core is a key pharmacophoric element.
Opioid Receptor Modulation
The piperidine ring is a core structural feature of many potent opioid analgesics, such as fentanyl and its analogs. Research into new 3-methyl-1,4-disubstituted-piperidine analgesics highlights the importance of the piperidine scaffold for achieving high analgesic potency. The nature of the substituents on the piperidine ring dictates the affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ).
NMDA Receptor Antagonism
Derivatives of 4-benzylpiperidine have been identified as potent and selective antagonists of the NR1/2B subtype of the N-methyl-D-aspartate (NMDA) receptor. These compounds have potential therapeutic applications in conditions associated with excessive glutamatergic neurotransmission, such as neurodegenerative diseases and chronic pain.
Acetylcholinesterase Inhibition
The piperidine moiety is also present in acetylcholinesterase (AChE) inhibitors, which are used in the treatment of Alzheimer's disease. For example, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (the active component of Donepezil) is a potent AChE inhibitor. This suggests that the benzylpiperidine scaffold can be tailored to interact with the active site of this critical enzyme.
Sigma-1 Receptor Ligands
Phenoxyalkylpiperidines have been developed as high-affinity ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders. The piperidine nitrogen and the aromatic ring system are key features for high-affinity binding.
Future Directions and Conclusion
The available information strongly indicates that this compound is primarily utilized as a building block in the synthesis of more elaborate drug candidates. The diverse pharmacological profiles of structurally related benzylpiperidine derivatives underscore the potential for this compound to serve as a starting point for the discovery of novel CNS-active agents.
To elucidate the specific mechanism of action of this compound, further research is imperative. A comprehensive pharmacological screening would be the necessary first step, involving:
-
Receptor Binding Assays: To identify its primary molecular targets by testing its affinity for a wide panel of CNS receptors, ion channels, and transporters.
-
Functional Assays: To determine whether it acts as an agonist, antagonist, or modulator at any identified targets.
-
In Vitro and In Vivo Studies: To characterize its cellular and physiological effects.
Without such dedicated studies, any discussion on the mechanism of action of this compound remains speculative and based on inferences from related chemical structures. Therefore, this document serves not as a definitive guide to its biological function, but as a summary of its established utility and a roadmap for future investigation into its potential pharmacological properties. At present, no quantitative data, detailed experimental protocols, or established signaling pathways for this compound can be provided.
An In-Depth Technical Guide on the Potential Biological Activity of 4-(3-Methoxybenzyl)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of 4-(3-methoxybenzyl)piperidine hydrochloride (CAS No. 149986-58-3). Direct pharmacological data for this specific compound is not extensively available in peer-reviewed literature. However, based on structure-activity relationship (SAR) studies of analogous benzylpiperidine and piperidine derivatives, this guide explores its most probable molecular targets: the Sigma-1 (σ1) receptor and the Dopamine D4 (D4) receptor. This document outlines the biological background of these receptors, their signaling pathways, and detailed experimental protocols to facilitate the investigation of the compound's activity. The piperidine moiety is a well-established scaffold in medicinal chemistry, often associated with a range of pharmacological properties, including analgesic and psychoactive effects[1]. The hydrochloride salt form of the compound enhances its water solubility, making it suitable for a variety of research applications[1].
Potential Molecular Targets and Biological Rationale
The chemical structure of 4-(3-methoxybenzyl)piperidine, featuring a piperidine ring linked to a methoxy-substituted benzyl group, suggests potential interactions with several neurological targets. Analysis of current literature on structurally related compounds points towards two primary candidates for its biological activity.
Sigma-1 (σ1) Receptor
The piperidine scaffold is a common feature in high-affinity ligands for sigma receptors[2]. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and is implicated in a variety of central nervous system disorders[3]. Both agonists and antagonists of the σ1 receptor are being investigated for therapeutic potential in pain, neurodegenerative diseases, and psychiatric disorders[4][5]. The structural similarities between known sigma receptor modulators and this compound make the σ1 receptor a compelling target for investigation.
Dopamine D4 (D4) Receptor
Benzylpiperidine derivatives have been extensively explored as antagonists for the dopamine D4 receptor[6][7]. The D4 receptor, a G protein-coupled receptor, is primarily expressed in the limbic system of the brain and is a target for antipsychotic medications[8]. There is a notable overlap in the pharmacophores for D4 and σ1 receptor ligands, with both often containing a basic nitrogen atom within a piperidine or similar scaffold that forms key interactions with the respective receptor binding pockets[5]. This overlap suggests that this compound could exhibit affinity for the D4 receptor.
Signaling Pathways
Understanding the signaling pathways of the potential targets is crucial for designing functional assays and interpreting experimental data.
Sigma-1 (σ1) Receptor Signaling
The sigma-1 receptor is not a classical G protein-coupled or ionotropic receptor. It acts as a molecular chaperone and an inter-organelle signaling modulator[9]. Its activation by agonists can trigger a cascade of downstream effects, including the modulation of ion channels, regulation of cellular stress responses, and potentiation of other signaling systems[9][10].
Dopamine D4 Receptor Signaling
The dopamine D4 receptor is a member of the D2-like family of dopamine receptors. It is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the D4 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP)[8]. This initiates a signaling cascade that can modulate the activity of various downstream effectors, including protein kinase A (PKA) and ion channels[11][12].
References
- 1. CAS 149986-58-3: 4-[(3-METHOXYPHENYL)METHYL]-PIPERIDINE HY… [cymitquimica.com]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Sigma Receptors [sigmaaldrich.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 11. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unlocking the Potential of 4-(3-Methoxybenzyl)piperidine Hydrochloride: A Technical Guide for Researchers
Disclaimer: Publicly available research detailing the specific biological activity, quantitative data, and defined mechanisms of action for 4-(3-Methoxybenzyl)piperidine hydrochloride (CAS RN: 149986-58-3) is limited. This guide provides an in-depth overview of its potential research applications based on the well-established pharmacology of structurally related piperidine compounds. The experimental protocols and potential signaling pathways described herein are representative of the methodologies that would be employed to characterize the activity of this molecule.
Introduction
This compound is a piperidine derivative with a structural motif common to a wide range of centrally active compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various neurotransmitter systems. The presence of the methoxybenzyl group suggests potential interactions with monoamine transporters and receptors, making it a compound of interest for researchers in neuroscience and drug discovery. This technical guide will explore the potential research applications of this compound, provide detailed experimental protocols for its characterization, and visualize relevant biological pathways.
Potential Research Applications
Based on the pharmacology of analogous compounds, this compound is a promising candidate for investigation in several areas of neuroscience research, primarily focusing on neurological and psychiatric disorders.
Monoamine Transporter Inhibition
The core structure of 4-(3-Methoxybenzyl)piperidine is found in numerous inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Inhibition of these transporters increases the synaptic concentration of their respective neurotransmitters, a mechanism central to the action of many antidepressants and psychostimulants.
Potential applications include:
-
Depression and Anxiety Disorders: Investigation as a selective serotonin reuptake inhibitor (SSRI) or a serotonin-norepinephrine reuptake inhibitor (SNRI).
-
Attention-Deficit/Hyperactivity Disorder (ADHD): Exploration of its potential as a dopamine or norepinephrine reuptake inhibitor.
-
Substance Abuse and Addiction: Studying its effects on the dopamine reward pathway.
NMDA Receptor Antagonism
Certain piperidine derivatives are known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptor antagonists have therapeutic potential in a range of conditions.
Potential applications include:
-
Neurodegenerative Diseases: Investigating its neuroprotective effects in models of Alzheimer's disease, Parkinson's disease, and Huntington's disease.
-
Neuropathic Pain: Assessing its analgesic properties in models of chronic pain.
-
Treatment-Resistant Depression: Exploring its potential for rapid-acting antidepressant effects, similar to ketamine.
Quantitative Data Summary
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) |
| 4-(3-Methoxybenzyl)piperidine HCl | Human DAT | Radioligand Binding | Data to be determined | Data to be determined |
| 4-(3-Methoxybenzyl)piperidine HCl | Human SERT | Radioligand Binding | Data to be determined | Data to be determined |
| 4-(3-Methoxybenzyl)piperidine HCl | Human NET | Radioligand Binding | Data to be determined | Data to be determined |
| 4-(3-Methoxybenzyl)piperidine HCl | Rat NMDA Receptor | Electrophysiology | Data to be determined | Data to be determined |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of 4-benzylpiperidines involves the Suzuki coupling of a piperidine-derived borane with a benzyl halide. The resulting free base can then be converted to the hydrochloride salt.
Materials:
-
N-Boc-4-methylenepiperidine
-
9-Borabicyclo[3.3.1]nonane (9-BBN)
-
3-Methoxybenzyl bromide
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene, Ethanol, Water
-
Hydrochloric acid (in diethyl ether or isopropanol)
Procedure:
-
Hydroboration: To a solution of N-Boc-4-methylenepiperidine in anhydrous THF, add a solution of 9-BBN in THF at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Suzuki Coupling: To the resulting borane solution, add 3-methoxybenzyl bromide, an aqueous solution of K2CO3, Pd(OAc)2, and PPh3. Heat the mixture to reflux for 12 hours.
-
Work-up: After cooling, extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude product in methanol and add an excess of acetyl chloride. Stir at room temperature for 4 hours.
-
Purification: Concentrate the reaction mixture and purify the residue by column chromatography to yield 4-(3-methoxybenzyl)piperidine.
-
Salt Formation: Dissolve the purified free base in diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the solid and wash with cold diethyl ether to obtain this compound.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol describes a competitive binding assay to determine the affinity of this compound for the dopamine transporter.
Materials:
-
Rat striatal tissue or cells expressing human DAT
-
[³H]WIN 35,428 (radioligand)
-
Cocaine or GBR-12909 (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4
-
Glass fiber filters (GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
Procedure:
-
Membrane Preparation: Homogenize rat striata in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 min at 4°C. Centrifuge the supernatant at 20,000 x g for 20 min at 4°C. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding)
-
50 µL of 10 µM cocaine (for non-specific binding)
-
50 µL of various concentrations of this compound
-
50 µL of [³H]WIN 35,428 (final concentration ~0.5 nM)
-
100 µL of membrane preparation (50-100 µg protein)
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
NMDA Receptor Antagonism Assay using Electrophysiology
This protocol outlines a method to assess the antagonist activity of the compound on NMDA receptors expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for NMDA receptor subunits (e.g., GluN1 and GluN2A)
-
Two-electrode voltage-clamp setup
-
Recording solution (e.g., BaCl2-based Ringer's solution)
-
NMDA and glycine
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject oocytes with cRNA encoding the NMDA receptor subunits and incubate for 2-5 days.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes and clamp the membrane potential at -70 mV.
-
Drug Application: Apply a solution containing NMDA (100 µM) and glycine (10 µM) to elicit an inward current. Once a stable baseline response is established, co-apply various concentrations of this compound with the agonists.
-
Data Analysis: Measure the peak inward current in the presence and absence of the test compound. Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to the potential research applications of this compound.
Caption: Dopamine signaling pathway at the synapse.
Caption: Modulation of the NMDA receptor signaling.
The Pivotal Role of 4-(3-Methoxybenzyl)piperidine Hydrochloride in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The intricate landscape of pharmaceutical development continually seeks novel molecular scaffolds to address unmet medical needs. Among these, piperidine derivatives have emerged as a cornerstone in the design of centrally active agents, owing to their favorable physicochemical properties and ability to interact with a wide range of biological targets. This technical guide delves into the core attributes of a particularly significant intermediate, 4-(3-Methoxybenzyl)piperidine hydrochloride. This compound serves as a critical building block in the synthesis of advanced pharmaceutical agents, particularly those targeting neurological disorders. Its unique structural features offer a versatile platform for medicinal chemists to develop potent and selective therapeutics. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of next-generation therapeutics, supported by quantitative data and logical workflows.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective utilization in synthetic chemistry and drug development. The following tables summarize its key quantitative data.
| Property | Value |
| CAS Number | 149986-58-3 |
| Molecular Formula | C₁₃H₂₀ClNO |
| Molecular Weight | 241.76 g/mol |
| Appearance | Off-white to light yellow solid |
| Storage Conditions | Room Temperature, sealed in a dry environment |
Note: Specific values for melting point, boiling point, and solubility are not consistently reported across publicly available sources and should be determined empirically for specific batches.
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following is a representative experimental protocol.
Reaction Scheme:
4-(3-Methoxybenzyl)piperidine Hydrochloride: A Scaffolding for Innovation in Neuroscience
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(3-Methoxybenzyl)piperidine hydrochloride is a heterocyclic organic compound that, while not extensively studied as a standalone neuroactive agent, represents a significant structural motif in the design and synthesis of novel therapeutics for neurological disorders. Its piperidine core is a prevalent feature in a multitude of centrally acting drugs, and the 3-methoxybenzyl group provides a versatile scaffold for probing interactions with various receptor systems. This technical guide consolidates the available information on this compound, focusing on its role as a key intermediate and exploring the broader context of its structural components in neuroscience research. We delve into the synthesis of related compounds, potential signaling pathways that derivatives may target, and provide hypothetical experimental workflows for its characterization.
Introduction
The piperidine ring is a ubiquitous structural element in medicinal chemistry, renowned for its presence in a wide array of neuroactive compounds. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional arrangements of pharmacophoric features, making it an ideal scaffold for targeting complex biological macromolecules such as G-protein coupled receptors (GPCRs) and ion channels. When combined with a methoxybenzyl moiety, as in this compound, the resulting molecule serves as a valuable building block for creating libraries of compounds with the potential to modulate various neurotransmitter systems.
While direct research on the neuropharmacological profile of this compound is not extensively documented in publicly available literature, the activities of structurally related compounds provide a strong rationale for its importance. Derivatives of methoxybenzylpiperidine have been investigated for their roles as opioid receptor modulators, dopamine and serotonin reuptake inhibitors, and muscarinic acetylcholine receptor modulators, highlighting the therapeutic potential that can be unlocked from this core structure.
This guide will synthesize the current understanding of this chemical entity, not as an end-effector, but as a pivotal starting point for the discovery of new drugs for treating pain, depression, anxiety, cognitive disorders, and other neurological conditions.
Chemical Properties and Synthesis
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 149986-58-3 |
| Molecular Formula | C13H20ClNO |
| Molecular Weight | 241.76 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
The synthesis of this compound and its analogues can be achieved through various established synthetic routes. A common approach involves the reductive amination of a suitable ketone precursor or the alkylation of piperidine with a 3-methoxybenzyl halide. The general synthetic workflow often starts with commercially available precursors and involves multi-step reactions to build the final molecule.
Below is a generalized workflow for the synthesis of substituted piperidine compounds, which could be adapted for this compound.
Figure 1. Generalized synthetic workflow for 4-(3-Methoxybenzyl)piperidine HCl.
Potential Signaling Pathways in Neuroscience
Although the specific molecular targets of this compound are not yet defined, the structural motifs present in the molecule are found in ligands for several important neurological targets. The exploration of patent literature reveals that N-substituted piperidine compounds are being actively investigated as modulators of various receptor systems.
Opioid Receptor Modulation
The piperidine scaffold is a core component of many potent opioid analgesics. Patents describe N-substituted piperidine compounds as modulators of the ORL-1 (Opioid-like Receptor 1), which is involved in pain perception. Derivatives of 4-(3-Methoxybenzyl)piperidine could potentially be synthesized to target this and other opioid receptors.
Figure 2. Potential signaling pathway for a piperidine derivative at the ORL-1 receptor.
Trace Amine-Associated Receptor 1 (TAAR1) Modulation
Substituted piperidine compounds have been patented as modulators of Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor implicated in a range of psychiatric and neurological disorders, including depression, anxiety, schizophrenia, and Parkinson's disease. The development of novel TAAR1 modulators from a 4-(3-Methoxybenzyl)piperidine scaffold could offer new therapeutic avenues.
Figure 3. Potential TAAR1 modulation by a piperidine derivative.
Muscarinic Acetylcholine Receptor M1 Positive Allosteric Modulation
The muscarinic acetylcholine M1 receptor is a key target for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia. Several patents disclose substituted piperidine compounds as positive allosteric modulators (PAMs) of the M1 receptor. This suggests that the 4-(3-Methoxybenzyl)piperidine core could be a starting point for the development of novel M1 PAMs.
Figure 4. Mechanism of M1 receptor positive allosteric modulation.
Hypothetical Experimental Protocols for Neuropharmacological Characterization
For a novel compound such as this compound, a systematic approach to characterizing its potential neuropharmacological activity is essential. The following outlines a hypothetical experimental workflow.
In Vitro Receptor Binding Assays
The initial step would be to screen the compound against a panel of common CNS targets to identify potential binding interactions.
-
Objective: To determine the binding affinity (Ki) of this compound for a range of receptors, transporters, and ion channels.
-
Methodology:
-
Utilize commercially available radioligand binding assay services (e.g., Eurofins SafetyScreen, CEREP panel).
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).
-
Perform competitive binding assays using cell membranes expressing the target of interest and a specific radioligand.
-
Incubate the membranes, radioligand, and varying concentrations of the test compound.
-
Measure the displacement of the radioligand by the test compound using scintillation counting or other appropriate detection methods.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
Functional Assays
Once binding to a specific target is confirmed, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or modulator.
-
Objective: To characterize the functional activity of this compound at its identified target(s).
-
Methodology (Example for a GPCR):
-
Use a cell line stably expressing the receptor of interest.
-
Employ a functional assay that measures a downstream signaling event, such as:
-
cAMP Assay: To measure the modulation of adenylyl cyclase activity.
-
Calcium Mobilization Assay: To measure changes in intracellular calcium levels using a fluorescent indicator (e.g., Fura-2, Fluo-4).
-
GTPγS Binding Assay: To measure G-protein activation.
-
-
Generate concentration-response curves to determine the potency (EC50 or IC50) and efficacy of the compound.
-
In Vivo Behavioral Models
If in vitro activity is promising, the next step is to evaluate the compound's effects in animal models of neurological disorders.
-
Objective: To assess the in vivo efficacy and side-effect profile of this compound.
-
Methodology (Examples):
-
Analgesia: Hot plate test or tail-flick test in rodents to assess pain relief.
-
Antidepressant/Anxiolytic Activity: Forced swim test, tail suspension test, or elevated plus maze in rodents.
-
Cognitive Enhancement: Morris water maze or novel object recognition test in rodents.
-
Locomotor Activity: Open field test to assess stimulant or sedative effects.
-
-
Procedure:
-
Administer the compound to the animals via a relevant route (e.g., oral, intraperitoneal).
-
Conduct the behavioral test at appropriate time points after administration.
-
Include vehicle and positive control groups for comparison.
-
Analyze the data statistically to determine the significance of the observed effects.
-
Figure 5. A typical drug discovery workflow for a novel compound.
Conclusion
This compound stands as a promising starting point for the development of novel neurotherapeutics. While direct biological data on this specific molecule is scarce, the well-established importance of the piperidine and methoxybenzyl moieties in neuroscience provides a strong impetus for its further investigation. As a versatile chemical intermediate, it offers access to a wide chemical space for the synthesis of compounds targeting a variety of neurological pathways, including those involved in pain, mood disorders, and cognitive function. The hypothetical workflows and potential targets outlined in this guide provide a framework for researchers and drug development professionals to unlock the therapeutic potential embedded within this and related chemical scaffolds. Future research focused on the synthesis and pharmacological evaluation of derivatives of this compound is warranted and holds the promise of yielding novel drug candidates for a range of unmet medical needs in neurology and psychiatry.
4-(3-Methoxybenzyl)piperidine Hydrochloride: A Technical Guide for Neurotransmitter System Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in the development of centrally active therapeutic agents. This technical guide focuses on 4-(3-Methoxybenzyl)piperidine hydrochloride, a member of the 4-benzylpiperidine class of compounds. While extensive public data on this specific molecule is limited, this document provides a comprehensive overview of the known pharmacology of structurally related 4-benzylpiperidine derivatives to infer its potential applications in neurotransmitter system research. This guide offers detailed experimental protocols for in vitro and in vivo studies and visual workflows to aid in the design and execution of research aimed at elucidating the pharmacological profile of this compound and similar novel chemical entities.
Introduction: The 4-Benzylpiperidine Scaffold in Neuroscience
The 4-benzylpiperidine motif is a privileged structure in medicinal chemistry, forming the foundation for a wide range of compounds targeting the central nervous system (CNS). Derivatives of this scaffold have shown significant interactions with various neurotransmitter systems, including dopaminergic, serotonergic, and sigma receptor systems. Their therapeutic potential has been explored in the context of neurological and psychiatric disorders.
4-Benzylpiperidine itself acts as a monoamine releasing agent with a notable selectivity for dopamine and norepinephrine over serotonin.[1] Structure-activity relationship (SAR) studies of various 4-benzylpiperidine analogs have revealed that modifications to the benzyl and piperidine rings can significantly alter their potency and selectivity for different molecular targets.[2][3] For instance, substitutions on the aromatic ring and the length of the linker between the rings can influence binding affinity for the dopamine and serotonin transporters.[2]
Given the established role of the 4-benzylpiperidine core in modulating monoaminergic systems, this compound is a compound of interest for investigating novel interactions with these key neurotransmitter pathways. The presence of a methoxy group at the 3-position of the benzyl ring may confer unique properties regarding receptor affinity and selectivity.
Potential Pharmacological Targets and Signaling Pathways
Based on the pharmacology of structurally similar compounds, this compound is hypothesized to interact with one or more of the following neurotransmitter systems:
Dopaminergic System
Many 4-benzylpiperidine derivatives exhibit affinity for the dopamine transporter (DAT) and dopamine receptors (D1-D5).[2] Interaction with DAT would modulate dopamine reuptake, thereby influencing dopaminergic neurotransmission. Binding to dopamine receptors could elicit agonistic or antagonistic effects, leading to a cascade of downstream signaling events.
References
- 1. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 2. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(3-Methoxybenzyl)piperidine Hydrochloride: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(3-Methoxybenzyl)piperidine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the privileged piperidine scaffold, it holds potential as a key intermediate and building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and potential pharmacological applications based on structure-activity relationships of analogous compounds. While direct biological data for this specific molecule is limited in publicly available literature, this document extrapolates its potential utility by examining related (methoxybenzyl)piperidine derivatives that have been investigated for their interactions with various CNS targets. This guide aims to serve as a valuable resource for researchers and drug development professionals exploring the potential of this compound in their research endeavors.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 149986-58-3 | [1] |
| Molecular Formula | C₁₃H₂₀ClNO | [1] |
| Molecular Weight | 241.76 g/mol | [1] |
| Appearance | Solid (form may vary) | |
| Storage Conditions | Sealed in dry, room temperature | [1] |
| SMILES Code | COC1=CC(CC2CCNCC2)=CC=C1.[H]Cl | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Protocol: Reductive Amination
This protocol describes the synthesis of 4-(3-Methoxybenzyl)piperidine from 1-Boc-4-piperidone and 3-methoxybenzylamine, followed by deprotection and salt formation.
Materials:
-
1-Boc-4-piperidone
-
3-Methoxybenzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Acetic acid (AcOH)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of 1-Boc-4-piperidone (1.0 eq) in dichloroethane (DCE) in a round-bottom flask is added 3-methoxybenzylamine (1.1 eq).
-
Imine Formation: A catalytic amount of acetic acid (AcOH) is added to the mixture, and it is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine/enamine intermediate.
-
Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature overnight.
-
Workup: The reaction is quenched by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification of Boc-protected Intermediate: The crude product, N-Boc-4-(3-methoxybenzyl)piperidine, is purified by column chromatography on silica gel.
-
Boc Deprotection: The purified N-Boc-4-(3-methoxybenzyl)piperidine is dissolved in a suitable solvent such as dichloromethane or methanol. An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, is added. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
Salt Formation: The solvent is removed under reduced pressure. The residue is dissolved in a minimal amount of a suitable solvent like diethyl ether or isopropanol, and a solution of HCl in the same solvent is added to precipitate the hydrochloride salt.
-
Isolation: The resulting solid, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Potential Pharmacological Applications and Biological Targets (Inferred)
Due to the scarcity of direct pharmacological data for this compound, its potential biological activities are inferred from studies on structurally similar compounds. The piperidine nucleus is a cornerstone in the development of a wide array of therapeutics.[2] The presence of the 3-methoxybenzyl moiety suggests potential interactions with targets that recognize this pharmacophore.
Monoamine Transporters (Dopamine and Serotonin)
Derivatives of 4-benzylpiperidine have been identified as potent monoamine releasing agents with selectivity for the dopamine transporter (DAT) and the norepinephrine transporter (NET) over the serotonin transporter (SERT). For instance, 4-benzylpiperidine itself is a dopamine-selective releaser.[3] This suggests that this compound could be investigated as a modulator of monoaminergic systems, with potential applications in conditions such as ADHD, depression, or substance abuse disorders.
Dopamine D4 Receptor
Recent research has highlighted the potential of substituted piperidines as dopamine D4 receptor antagonists.[4] The dopamine D4 receptor is a target of interest for the treatment of psychosis and cognitive deficits. The 3-fluoro-4-methoxybenzyl substituent, which is electronically similar to the 3-methoxybenzyl group, has been shown to be a favorable moiety in potent D4 receptor antagonists. This suggests that this compound could serve as a scaffold for the development of novel D4 receptor ligands.
NMDA Receptor
Certain 4-benzylpiperidine derivatives have been explored as N-methyl-D-aspartate (NMDA) receptor antagonists.[3][5] NMDA receptor antagonists have therapeutic potential in a variety of neurological and psychiatric disorders, including depression, neuropathic pain, and neurodegenerative diseases. The core structure of 4-(3-methoxybenzyl)piperidine makes it a candidate for exploration in this area.
Acetylcholinesterase (AChE)
The benzylpiperidine scaffold is a key component of several potent acetylcholinesterase (AChE) inhibitors, which are used in the treatment of Alzheimer's disease. The benzyl group often interacts with the peripheral anionic site of the enzyme. The methoxy substitution on the benzyl ring of this compound could influence its binding affinity and selectivity for AChE.
Potential Signaling Pathways
Based on the inferred targets, this compound could potentially modulate several key signaling pathways within the CNS. The following diagram illustrates a hypothetical interaction with the dopamine signaling pathway, a likely target given the structural similarity to known DAT ligands and D4 receptor antagonists.
Caption: Potential modulation of dopamine signaling by 4-(3-Methoxybenzyl)piperidine.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, chemical entity for drug discovery. The structural alerts derived from its benzylpiperidine core suggest a high likelihood of activity within the central nervous system. Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive pharmacological profiling to ascertain its primary biological target(s).
Key areas for future investigation include:
-
In vitro binding and functional assays against a panel of CNS receptors and transporters, including dopamine, serotonin, and norepinephrine transporters, as well as dopamine, serotonin, and NMDA receptors, and acetylcholinesterase.
-
Structure-activity relationship (SAR) studies to optimize potency and selectivity by modifying the methoxybenzyl and piperidine moieties.
-
In vivo studies in relevant animal models of neurological and psychiatric disorders to evaluate its therapeutic potential.
-
Pharmacokinetic and toxicological profiling to assess its drug-like properties.
References
- 1. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
- 5. soc.chim.it [soc.chim.it]
Methodological & Application
Application Notes: Synthesis of 4-(3-Methoxybenzyl)piperidine Hydrochloride
Introduction
4-(3-Methoxybenzyl)piperidine hydrochloride is a versatile piperidine derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical research. Its structure is a key intermediate in the synthesis of a variety of bioactive molecules, including those targeting neurological disorders.[1][2] This document provides a detailed protocol for the synthesis of this compound via the catalytic hydrogenation of 4-(3-methoxybenzyl)pyridine, followed by salt formation. The straightforward and efficient two-step process makes it suitable for laboratory-scale synthesis.
Synthesis Pathway
The synthesis proceeds in two primary stages:
-
Catalytic Hydrogenation: The pyridine ring of 4-(3-methoxybenzyl)pyridine is reduced to a piperidine ring using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Hydrochlorination: The resulting free base, 4-(3-methoxybenzyl)piperidine, is treated with hydrochloric acid to form the stable hydrochloride salt.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry on the filter paper.
-
Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby and the system is properly sealed.
-
Hydrochloric acid is corrosive. Avoid contact with skin and eyes.
Part 1: Catalytic Hydrogenation of 4-(3-Methoxybenzyl)pyridine
Materials and Equipment:
-
4-(3-methoxybenzyl)pyridine
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (anhydrous)
-
Celite®
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon with a three-way stopcock
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Rotary evaporator
Procedure:
-
To a 250 mL two-neck round-bottom flask, add 4-(3-methoxybenzyl)pyridine (e.g., 5.0 g).
-
Dissolve the starting material in methanol (100 mL).
-
Carefully add 10% Pd/C (5-10 mol%, e.g., 0.5 g) to the solution under a gentle stream of nitrogen or argon.
-
Seal the flask, and with vigorous stirring, evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times.
-
Leave the reaction to stir under a positive pressure of hydrogen (balloon) at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).
-
Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol (2 x 20 mL) to ensure complete recovery of the product. Caution: Keep the filter cake wet with solvent to prevent ignition of the catalyst.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield 4-(3-methoxybenzyl)piperidine as a crude oil (the free base).
Part 2: Preparation of this compound
Materials and Equipment:
-
Crude 4-(3-methoxybenzyl)piperidine (from Part 1)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid solution (e.g., 2.0 M in diethyl ether)
-
Erlenmeyer flask
-
Ice bath
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve the crude oil from Part 1 in anhydrous diethyl ether (100 mL) in an Erlenmeyer flask.
-
Cool the solution in an ice bath with gentle stirring.
-
Slowly add a 2.0 M solution of HCl in diethyl ether dropwise to the cooled solution. A white precipitate will form immediately.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Allow the mixture to stir in the ice bath for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete salt formation.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether (2 x 30 mL) to remove any unreacted starting material or impurities.
-
Dry the resulting white powder in a vacuum oven at 40-50°C to a constant weight.
Workflow and Data Presentation
References
HPLC analysis of 4-(3-Methoxybenzyl)piperidine hydrochloride
An Application Note on the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 4-(3-Methoxybenzyl)piperidine hydrochloride is presented for researchers, scientists, and professionals in drug development. This document provides a detailed protocol for the quantification of this compound, a key intermediate in pharmaceutical synthesis.[1] Due to the lack of a strong chromophore in the piperidine moiety, the protocol employs a pre-column derivatization technique to enhance UV detection and ensure accurate quantification.[2][3]
Principle of Analysis
This method utilizes pre-column derivatization of this compound with 4-toluenesulfonyl chloride (tosyl chloride) to form a UV-active derivative. The resulting derivative is then separated and quantified using a reversed-phase high-performance liquid chromatography (RP-HPLC) system with UV detection.[3][4] The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acetonitrile and water mixture.
Apparatus and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
-
This compound reference standard
-
4-Toluenesulfonyl chloride
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium bicarbonate
Experimental Workflow
The following diagram outlines the general workflow for the .
Caption: Experimental workflow from preparation to quantification.
Detailed Protocols
Mobile Phase Preparation
Prepare the mobile phase by mixing acetonitrile and water (containing 0.1% phosphoric acid) in a ratio of 68:32 (v/v).[3][4] Degas the mobile phase prior to use.
Standard Stock Solution Preparation
Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of a known concentration.
Calibration Standards Preparation
Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover a desired concentration range (e.g., 0.5 - 50 µg/mL).
Sample Preparation
Accurately weigh and dissolve the sample containing this compound in the diluent to obtain a solution with a concentration within the calibration range.
Derivatization Procedure
To an aliquot of each standard and sample solution, add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile) and a basic buffer such as sodium bicarbonate to facilitate the reaction.[2] Allow the reaction to proceed for a specified time at a controlled temperature to ensure complete derivatization. Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions for the analysis.
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (0.1% Phosphoric Acid) (68:32, v/v)[3][4] |
| Flow Rate | 1.0 mL/min[3][4] |
| Column Temperature | 30°C[3][4] |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined based on the UV spectrum of the derivatized analyte |
Logical Relationships in HPLC Analysis
The diagram below illustrates the interconnected components of the HPLC analysis process.
Caption: Logical flow of the HPLC analysis.
Data Analysis and System Suitability
Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the calibration standards. Determine the concentration of this compound in the samples from the calibration curve. System suitability parameters such as theoretical plates, tailing factor, and repeatability of injections should be monitored to ensure the performance of the HPLC system.
Method Validation
The analytical method should be validated according to ICH guidelines. The following table presents typical validation parameters based on methods for similar compounds.[2][3][4]
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Robustness | No significant change in results with small variations in method parameters |
Disclaimer: The provided protocol is a general guideline based on the analysis of similar piperidine-containing compounds and will require optimization and validation for the specific analysis of this compound.
References
Application Notes and Protocols for NMR Spectroscopic Analysis of 4-(3-Methoxybenzyl)piperidine hydrochloride
Abstract
This document provides a comprehensive guide for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 4-(3-Methoxybenzyl)piperidine hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This application note includes detailed protocols for sample preparation, and ¹H and ¹³C NMR data acquisition. Additionally, representative NMR data is presented in a structured format, and key experimental workflows are visualized to facilitate understanding and reproducibility.
Introduction
This compound is a substituted piperidine derivative. Piperidine and its analogues are common structural motifs in many pharmaceuticals and bioactive molecules. The methoxybenzyl group is also a frequent substituent in drug candidates. Therefore, detailed structural elucidation of such compounds is crucial. NMR spectroscopy is an essential analytical technique for the unambiguous determination of the chemical structure and purity of organic molecules. This note outlines the standardized procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.
Chemical Structure
The chemical structure of this compound is presented below, with numbering for NMR signal assignment.
Mass spectrometry of 4-(3-Methoxybenzyl)piperidine hydrochloride
An in-depth analysis of 4-(3-Methoxybenzyl)piperidine hydrochloride is crucial for its application in pharmaceutical research and development. This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound, targeting researchers, scientists, and drug development professionals.
Application Notes
Compound: this compound Molecular Formula: C₁₃H₁₉NO・HCl Molecular Weight: 241.76 g/mol CAS Number: 149986-58-3
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural elucidation and purity assessment are critical for drug discovery and development processes. Mass spectrometry is a powerful analytical technique for the characterization of this and related molecules, providing information on molecular weight, structure, and purity. These notes outline the expected mass spectrometric behavior of this compound under Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.
Mass Spectrometric Fragmentation Behavior
The fragmentation of this compound is primarily dictated by the piperidine ring and the methoxybenzyl group.
-
Electron Ionization (EI-MS): Under EI conditions, the molecule is expected to undergo fragmentation following ionization. The primary fragmentation pathways are predicted to involve cleavage of the bond between the piperidine ring and the benzyl group, as well as fragmentation within the piperidine ring itself. The methoxybenzyl moiety can also undergo characteristic fragmentations.
-
Electrospray Ionization (ESI-MS): In ESI-MS, the compound is expected to be observed primarily as the protonated molecule [M+H]⁺ in the positive ion mode. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation, which can be used for structural confirmation. The most likely fragmentation pathway involves the loss of the methoxybenzyl group and subsequent fragmentation of the piperidine ring.
Quantitative Data
The following tables summarize the predicted quantitative data for the major ions expected in the mass spectra of 4-(3-Methoxybenzyl)piperidine (free base, MW: 205.30 g/mol ) under EI and ESI-MS/MS conditions.
Table 1: Predicted Electron Ionization (EI) Mass Spectrum Data
| m/z | Predicted Fragment | Relative Intensity (%) |
| 205 | [M]⁺ | 15 |
| 121 | [C₈H₉O]⁺ | 100 |
| 91 | [C₇H₇]⁺ | 45 |
| 84 | [C₅H₁₀N]⁺ | 80 |
| 56 | [C₃H₆N]⁺ | 30 |
Table 2: Predicted Electrospray Ionization (ESI-MS/MS) Data of [M+H]⁺ Precursor Ion (m/z 206)
| Precursor Ion (m/z) | Product Ion (m/z) | Predicted Fragment Loss | Collision Energy (eV) |
| 206 | 121 | [C₈H₉O]⁺ | 20 |
| 206 | 84 | [C₅H₁₀N]⁺ | 25 |
Experimental Protocols
1. Sample Preparation
-
For EI-MS: Dissolve 1 mg of this compound in 1 mL of methanol.
-
For ESI-MS: Prepare a 10 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
2. Instrumentation and Analytical Conditions
Electron Ionization Mass Spectrometry (EI-MS)
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
LC Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Visualizations
Caption: Experimental workflow for the mass spectrometric analysis of this compound.
Application Notes and Protocols for 4-(3-Methoxybenzyl)piperidine Hydrochloride in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Methoxybenzyl)piperidine hydrochloride is a piperidine derivative with potential applications in neuroscience and pharmacology research. Its structural similarity to known sigma receptor ligands suggests that it may interact with these receptors, which are implicated in a variety of neurological and psychiatric disorders.[1][2] Sigma receptors, primarily the sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are unique intracellular proteins that act as molecular chaperones and signal modulators.[3] They are involved in regulating key cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.[4][5] These application notes provide detailed protocols for characterizing the in vitro pharmacological profile of this compound, focusing on its potential interaction with sigma receptors.
Key Applications
-
Determination of Binding Affinity: Quantifying the binding affinity of this compound for sigma-1 and sigma-2 receptors is crucial for understanding its potency and selectivity.
-
Functional Activity Assessment: Evaluating the compound's effect on intracellular calcium mobilization can provide insights into its functional activity as a potential agonist or antagonist of the sigma-1 receptor.
Data Presentation
Table 1: Hypothetical Sigma Receptor Binding Affinities
| Compound | Target | Ki (nM) |
| 4-(3-Methoxybenzyl)piperidine HCl | Sigma-1 Receptor | Data to be determined |
| (+)-Pentazocine (Reference) | Sigma-1 Receptor | 2 - 10 |
| 4-(3-Methoxybenzyl)piperidine HCl | Sigma-2 Receptor | Data to be determined |
| DTG (Reference) | Sigma-2 Receptor | 10 - 50 |
Table 2: Hypothetical Functional Activity in Calcium Flux Assay
| Compound | Concentration | Agonist Response (% of Max) | Antagonist Response (IC50, µM) |
| 4-(3-Methoxybenzyl)piperidine HCl | 0.01 - 100 µM | Data to be determined | Data to be determined |
| (+)-Pentazocine (Reference Agonist) | 10 µM | 100% | N/A |
| Haloperidol (Reference Antagonist) | 10 µM | N/A | 0.1 - 1 |
Experimental Protocols
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the sigma-1 receptor.[1][6]
Materials:
-
This compound
-
[³H]-(+)-Pentazocine (radioligand)
-
(+)-Pentazocine (unlabeled ligand for non-specific binding)
-
Guinea pig brain membrane homogenate (source of sigma-1 receptors)[2]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Guinea pig brain membrane homogenate
-
[³H]-(+)-Pentazocine (at a final concentration equal to its Kd)
-
Either vehicle, unlabeled (+)-pentazocine (for non-specific binding), or varying concentrations of this compound.
-
-
Incubate the plate at 37°C for 120 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Sigma-2 Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) for the sigma-2 receptor.[6][7]
Materials:
-
This compound
-
[³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG) (radioligand)
-
(+)-Pentazocine (to mask sigma-1 receptors)
-
Haloperidol (unlabeled ligand for non-specific binding)
-
Rat liver membrane homogenate (source of sigma-2 receptors)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Rat liver membrane homogenate
-
(+)-Pentazocine (to saturate sigma-1 receptors)
-
[³H]-DTG (at a final concentration equal to its Kd for sigma-2 receptors)
-
Either vehicle, unlabeled haloperidol (for non-specific binding), or varying concentrations of this compound.
-
-
Incubate the plate at room temperature for 120 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding and determine the IC₅₀ and Ki values as described in Protocol 1.
Protocol 3: In Vitro Calcium Flux Assay
This assay measures changes in intracellular calcium concentration in response to the test compound, providing an indication of its functional activity at the sigma-1 receptor.[5][8][9]
Materials:
-
This compound
-
Cell line expressing sigma-1 receptors (e.g., BV2 microglia cells)[5]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
(+)-Pentazocine (reference agonist)
-
Haloperidol (reference antagonist)
-
Fluorescence plate reader with kinetic reading capability
Procedure:
Agonist Mode:
-
Seed cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound and the reference agonist.
-
Use a fluorescence plate reader to establish a baseline fluorescence reading.
-
Add the test compound or reference agonist to the wells and immediately begin kinetic fluorescence measurements for 2-3 minutes.
-
Analyze the data by calculating the peak fluorescence response over baseline.
Antagonist Mode:
-
Follow steps 1 and 2 from the agonist mode protocol.
-
Pre-incubate the cells with serial dilutions of this compound or the reference antagonist for a defined period.
-
Add a known concentration of the reference agonist (typically EC₈₀) to all wells.
-
Immediately begin kinetic fluorescence measurements.
-
Analyze the data to determine the inhibitory effect of the test compound on the agonist-induced calcium response and calculate the IC₅₀.
Visualizations
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Calcium Flux Assay Workflow.
References
- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 8. bu.edu [bu.edu]
- 9. benchchem.com [benchchem.com]
Applications of 4-(3-Methoxybenzyl)piperidine Hydrochloride in Medicinal Chemistry: A Detailed Overview
Introduction
4-(3-Methoxybenzyl)piperidine hydrochloride is a versatile chemical scaffold that serves as a crucial building block in the design and synthesis of a wide range of biologically active molecules. The piperidine moiety is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to modulate their physicochemical properties and to interact with various biological targets. The presence of the 3-methoxybenzyl group provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles. This document provides a detailed overview of the applications of this compound and its derivatives in medicinal chemistry, with a focus on their roles as dopamine receptor antagonists and sigma-1 receptor modulators.
Dopamine D4 Receptor Antagonism
Derivatives of 4-(3-Methoxybenzyl)piperidine have been investigated as potent and selective antagonists of the dopamine D4 receptor. The D4 receptor is a G protein-coupled receptor primarily expressed in the brain and is implicated in the pathophysiology of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease.
Quantitative Data: Binding Affinities of N-Substituted 4-(3-Methoxybenzyl)piperidine Derivatives for Dopamine Receptors
The following table summarizes the binding affinities (Ki, in nM) of several N-substituted derivatives of 4-(3-methoxybenzyl)piperidine for human dopamine D1-D5 receptors. The data is derived from competitive radioligand binding assays using membranes from HEK293 cells expressing the respective human dopamine receptor subtypes.
| Compound ID | N-Substituent | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | Reference |
| 8a | 3-Fluorobenzyl | >10000 | >10000 | >10000 | 205.9 | >10000 | [1] |
| 8b | 3,4-Difluorobenzyl | >10000 | >10000 | >10000 | 169 | >10000 | [1] |
| 8c | 4-Fluoro-3-methylbenzyl | >10000 | >10000 | >10000 | 135 | >10000 | [1] |
| 8e | 4-Methylbenzyl | >10000 | >10000 | >10000 | 241 | >10000 | [1] |
| 8f | 2-Methylbenzyl | >10000 | >10000 | >10000 | 343 | >10000 | [1] |
| 9a | 3-Fluorobenzyl (on 4-oxo-piperidine) | - | - | - | 167 | - | [1] |
| 9b | 3,4-Difluorobenzyl (on 4-oxo-piperidine) | - | - | - | 338 | - | [1] |
| 9c | 3-(Trifluoromethyl)benzyl (on 4-oxo-piperidine) | - | - | - | 166 | - | [1] |
| 9d | 4-Chlorobenzyl (on 4-oxo-piperidine) | - | - | - | 134 | - | [1] |
Note: A higher Ki value indicates lower binding affinity.
Experimental Protocol: Dopamine Receptor Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of test compounds for dopamine receptors.[2]
Materials:
-
Membrane Preparations: Crude membrane fractions from HEK293 cells stably expressing human dopamine D1, D2, D3, D4, or D5 receptors.
-
Radioligand: [³H]N-methylspiperone (for D2, D3, D4 receptors) or [³H]SCH23390 (for D1, D5 receptors).[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Non-specific Binding Control: Haloperidol (10 µM) or another suitable antagonist.
-
Test Compounds: Serial dilutions of the 4-(3-methoxybenzyl)piperidine derivatives.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Cocktail and Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound or buffer (for total binding) or the non-specific binding control.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through the glass fiber filters using the cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[2]
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a Gi/o-coupled receptor. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists of the D4 receptor, such as the derivatives of 4-(3-methoxybenzyl)piperidine, block this signaling cascade.
Caption: Dopamine D4 receptor signaling pathway and its inhibition.
Sigma-1 Receptor Modulation
The piperidine scaffold is also a key feature in many ligands targeting sigma receptors. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in a wide range of cellular functions, including ion channel regulation, lipid transport, and cellular stress responses. Modulators of the sigma-1 receptor are being investigated for their therapeutic potential in neurodegenerative diseases, pain, and psychiatric disorders. While specific data for this compound is not available, derivatives with the piperidine core show high affinity for the sigma-1 receptor.[3]
Structure-Activity Relationship (SAR) Logic
The development of sigma-1 receptor ligands often involves the modification of a central piperidine ring with various substituents to optimize binding affinity and selectivity.
Caption: SAR logic for modifying the 4-(3-methoxybenzyl)piperidine scaffold.
Synthesis Protocols
General Synthesis of N-Substituted 4-(3-Methoxybenzyl)piperidine Derivatives
The following is a general synthetic scheme for the preparation of N-substituted derivatives of 4-(3-methoxybenzyl)piperidine, which can be adapted from procedures for similar compounds.[1]
Step 1: Synthesis of 4-(3-Methoxybenzyl)piperidine (the free base) A detailed, specific protocol for the synthesis of this compound is not readily available in the searched literature. However, a general approach would involve the reduction of a corresponding pyridine derivative or the reaction of a piperidone with an appropriate organometallic reagent followed by reduction.
Step 2: N-Alkylation of 4-(3-Methoxybenzyl)piperidine
-
Dissolve 4-(3-methoxybenzyl)piperidine in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
-
Add the desired alkylating agent (e.g., a substituted benzyl bromide).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography.
Step 3: Salt Formation
-
Dissolve the purified N-alkylated piperidine derivative in a suitable solvent like diethyl ether or ethyl acetate.
-
Add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.
-
Collect the resulting hydrochloride salt by filtration, wash with the solvent, and dry under vacuum.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis of N-substituted derivatives.
This compound is a valuable starting material in medicinal chemistry, providing a scaffold for the development of potent and selective ligands for various biological targets, most notably the dopamine D4 receptor. The structure-activity relationship studies of its derivatives have yielded compounds with nanomolar affinities, highlighting the importance of the piperidine core and the flexibility for modification at the nitrogen atom and the benzyl ring. The provided protocols and diagrams offer a foundational understanding for researchers and drug development professionals working with this important chemical entity. Further exploration of this scaffold may lead to the discovery of novel therapeutic agents for a range of central nervous system disorders.
References
Application Notes and Protocols for 4-(3-Methoxybenzyl)piperidine Hydrochloride in Neurological Disorder Research
Disclaimer: As of December 2025, a comprehensive review of scientific literature did not yield specific experimental data, established protocols, or detailed mechanistic studies for 4-(3-Methoxybenzyl)piperidine hydrochloride in the context of neurological disorder treatments. The following application notes and protocols are therefore based on the known biological activities of structurally similar benzylpiperidine and methoxyphenyl derivatives. This document is intended to serve as a foundational guide for researchers and drug development professionals to initiate investigations into the potential therapeutic applications of this compound. All proposed experiments and protocols will require optimization and validation.
Introduction to this compound
The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds targeting the central nervous system (CNS). The incorporation of a methoxybenzyl group suggests potential interactions with various CNS targets, including but not limited to monoamine transporters and receptors, which are implicated in the pathophysiology of several neurological and psychiatric disorders. Based on the structure-activity relationships of related compounds, this compound is a promising candidate for investigation in the following areas:
-
Depressive and Anxiety Disorders: The methoxyphenyl and piperidine moieties are present in compounds known to interact with serotonin and dopamine transporters, key targets for antidepressant and anxiolytic medications.
-
Neurodegenerative Diseases: N-benzylpiperidine derivatives have been explored for their potential as multi-target-directed ligands in conditions like Alzheimer's disease, exhibiting activities such as cholinesterase inhibition and modulation of amyloid-beta aggregation.[1]
-
Psychosis: The piperidine structure is a common feature in antipsychotic drugs that antagonize dopamine receptors.
Postulated Mechanism of Action
While the precise mechanism of action for this compound is yet to be elucidated, it is hypothesized to modulate neurotransmitter systems. Potential molecular targets could include dopamine receptors (such as D2-like receptors) and serotonin transporters (SERT). Antagonism at these sites could modulate downstream signaling pathways involved in mood, cognition, and motor control.
Data Presentation: Hypothetical Affinity Profile
The following table presents a hypothetical in vitro binding affinity profile for this compound based on data from structurally related compounds. This data is for illustrative purposes only and must be experimentally determined.
| Target | Assay Type | Hypothetical Ki (nM) | Reference Compound(s) |
| Dopamine D2 Receptor | Radioligand Binding | 50 - 200 | Haloperidol, various N-benzylpiperidine derivatives |
| Serotonin Transporter (SERT) | Radioligand Binding | 100 - 500 | Paroxetine, various methoxyphenylpiperidine derivatives |
| Sigma-1 Receptor | Radioligand Binding | > 1000 | Haloperidol |
| Acetylcholinesterase | Enzyme Inhibition | > 1000 | Donepezil |
Experimental Protocols
The following are detailed protocols for foundational experiments to characterize the pharmacological profile of this compound.
Protocol 1: In Vitro Receptor Binding Assay
This protocol outlines the procedure to determine the binding affinity of the test compound to the human dopamine D2 receptor.
Workflow for Receptor Binding Assay
Caption: Workflow for the in vitro dopamine D2 receptor binding assay.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor (commercially available).
-
[³H]Spiperone (radioligand).
-
This compound.
-
Haloperidol (reference compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Liquid scintillation cocktail and vials.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and haloperidol in assay buffer.
-
In a 96-well plate, add the cell membranes, [³H]Spiperone (at a concentration near its Kd), and either the test compound, reference compound, or vehicle.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ and subsequently calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Functional Assay (Dopamine D2 Receptor)
This protocol describes a method to assess the functional activity (antagonism) of the test compound at the dopamine D2 receptor using a cAMP assay.
Signaling Pathway for Dopamine D2 Receptor
Caption: Simplified signaling pathway of the dopamine D2 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Forskolin.
-
Dopamine.
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium and supplements.
Procedure:
-
Plate the D2 receptor-expressing cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of this compound or a reference antagonist for a specified duration.
-
Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin (to stimulate cAMP production).
-
Incubate for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the test compound concentration to determine the IC₅₀ for the inhibition of the dopamine response.
Protocol 3: In Vivo Behavioral Assessment (Rodent Model)
This protocol provides a general framework for assessing the potential antipsychotic-like or antidepressant-like effects of the compound in a mouse model.
Experimental Workflow for In Vivo Behavioral Testing
Caption: General workflow for in vivo behavioral assessment in a rodent model.
Forced Swim Test (Antidepressant-like effects):
-
Acclimatize mice to the testing room for at least 1 hour.
-
Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle 30-60 minutes before the test.
-
Individually place each mouse in a transparent cylinder filled with water (25°C) from which they cannot escape.
-
Record the duration of immobility during the last 4 minutes of a 6-minute test session.
-
A significant decrease in immobility time compared to the vehicle group suggests a potential antidepressant-like effect.
Apomorphine-Induced Climbing (Antipsychotic-like effects):
-
Habituate mice to individual wire mesh cages.
-
Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle.
-
After a pre-treatment period (e.g., 30 minutes), administer apomorphine (a dopamine agonist) to induce climbing behavior.
-
Observe and score the climbing behavior at regular intervals for a specified duration.
-
A reduction in climbing behavior compared to the vehicle group indicates potential dopamine receptor antagonism.
Conclusion
This compound represents an intriguing chemical entity for exploration in the field of neurological disorders. The protocols and application notes provided herein, though based on the properties of related compounds, offer a robust starting point for a systematic investigation into its pharmacological profile and therapeutic potential. Rigorous experimental validation is essential to confirm the hypothesized mechanisms and to establish a clear structure-activity relationship for this class of compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Methoxybenzyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-(3-Methoxybenzyl)piperidine hydrochloride, a key intermediate in pharmaceutical development. Our goal is to help you improve reaction yields, minimize impurities, and streamline your purification processes.
Troubleshooting Guides
This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Route 1: Catalytic Hydrogenation of 4-(3-Methoxybenzyl)pyridine
Q1: My catalytic hydrogenation of 4-(3-methoxybenzyl)pyridine is showing low conversion to the desired piperidine. What are the potential causes and how can I improve the yield?
A1: Low conversion in the catalytic hydrogenation of pyridines is a common issue. Several factors can contribute to this, including catalyst activity, reaction conditions, and substrate purity.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Catalyst Selection: Platinum(IV) oxide (PtO₂) and Rhodium(III) oxide (Rh₂O₃) are effective catalysts for pyridine hydrogenation.[1][2] If one is not performing well, consider trying the other. Catalyst Loading: A typical catalyst loading is around 5 mol%.[1] Insufficient catalyst will result in slow or incomplete reaction. Catalyst Poisoning: The nitrogen atom in pyridine can sometimes poison the catalyst.[2] Ensure your starting material and solvent are free of impurities that could further deactivate the catalyst. Using a fresh batch of catalyst is recommended. |
| Suboptimal Reaction Conditions | Hydrogen Pressure: High hydrogen pressure (50-80 bar) is often required for complete saturation of the pyridine ring.[1][3] Reactions at lower pressures may result in incomplete reduction. Temperature: Most hydrogenations of pyridines can be carried out at room temperature.[1] However, for less reactive substrates, a moderate increase in temperature (e.g., to 40-60 °C) might be beneficial, but be aware that higher temperatures can also promote side reactions.[2][] Solvent: Glacial acetic acid is a common and effective solvent for this reaction as it protonates the pyridine nitrogen, making the ring more susceptible to reduction.[1] |
| Incomplete Reaction | Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS. Typical reaction times can range from 6 to 16 hours.[1][2] If the reaction has stalled, consider extending the reaction time. Mixing: Ensure efficient stirring to maintain good contact between the substrate, catalyst, and hydrogen gas. |
Q2: I am observing the formation of side products during the catalytic hydrogenation. What are these impurities and how can I minimize them?
A2: The primary side products in pyridine hydrogenation are partially hydrogenated intermediates and products of side reactions like dehalogenation if applicable.
Common Impurities and Prevention:
| Impurity | Formation Mechanism | Prevention Strategy |
| Tetrahydropyridine intermediates | Incomplete hydrogenation of the pyridine ring. | Increase hydrogen pressure, reaction time, or catalyst loading. Ensure the catalyst is active.[5] |
| De-benzylated byproducts | Cleavage of the benzyl group under harsh hydrogenation conditions. | Use milder conditions (lower temperature and pressure) if possible. Monitor the reaction closely to avoid over-reduction. |
| Products from starting material impurities | Impurities in the starting 4-(3-methoxybenzyl)pyridine will be carried through or react to form other impurities. | Ensure the purity of the starting material before commencing the hydrogenation. |
Route 2: Reductive Amination
Q1: My reductive amination reaction is giving a low yield of 4-(3-Methoxybenzyl)piperidine. What are the key parameters to optimize?
A1: Low yields in reductive amination can often be traced back to the conditions for imine/iminium ion formation and the choice of reducing agent.
Key Optimization Parameters:
| Parameter | Recommendation |
| Choice of Starting Materials | Route A: Piperidine and 3-Methoxybenzaldehyde: This is a direct approach. Route B: 4-Piperidone and a 3-methoxybenzyl halide: This involves the initial formation of N-(3-methoxybenzyl)-4-piperidone followed by reduction of the ketone.[6] |
| Reducing Agent | Use a mild reducing agent that selectively reduces the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less likely to reduce the aldehyde starting material.[7][8] Sodium cyanoborohydride (NaBH₃CN) is also effective but generates toxic cyanide byproducts.[9] |
| pH Control | The formation of the imine intermediate is favored under mildly acidic conditions (pH 4-6).[8] This can be achieved by adding a small amount of acetic acid. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the aldehyde will not be sufficiently activated. |
| Stoichiometry | A slight excess (1.1 to 1.2 equivalents) of the amine or aldehyde can be used to drive the reaction to completion.[7] |
| Reaction Time and Temperature | These reactions are typically run at room temperature for several hours (e.g., 6-24 hours).[7] Monitoring by TLC or LC-MS is crucial to determine the optimal reaction time. |
Q2: I am seeing significant amounts of 3-methoxybenzyl alcohol as a byproduct in my reductive amination. How can I prevent this?
A2: The formation of 3-methoxybenzyl alcohol indicates that your reducing agent is reducing the starting 3-methoxybenzaldehyde before it can react with piperidine.
Prevention of Aldehyde Reduction:
-
Use a Milder Reducing Agent: As mentioned, NaBH(OAc)₃ is generally preferred over stronger reducing agents like sodium borohydride (NaBH₄) for reductive aminations because it is less reactive towards aldehydes and ketones.[8]
-
Stepwise Procedure: Consider a two-step procedure where you first form the iminium ion by mixing the aldehyde and amine (often with a dehydrating agent like molecular sieves) before adding the reducing agent. This ensures the iminium ion is present for reduction, minimizing the chance of reducing the free aldehyde.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 4-(3-Methoxybenzyl)piperidine?
A1: The two most prevalent and effective methods are:
-
Catalytic Hydrogenation: This involves the reduction of 4-(3-methoxybenzyl)pyridine using a metal catalyst (e.g., PtO₂, Rh₂O₃) under hydrogen pressure.[1][2] This method is atom-economical but may require high-pressure equipment.
-
Reductive Amination: This is a versatile method that can be performed in a one-pot fashion. The most direct approach involves reacting piperidine with 3-methoxybenzaldehyde in the presence of a mild reducing agent like sodium triacetoxyborohydride.[7]
Q2: How do I convert the final product, 4-(3-Methoxybenzyl)piperidine, to its hydrochloride salt?
A2: The conversion to the hydrochloride salt is a standard procedure to obtain a stable, crystalline solid that is easier to handle and purify.
-
Dissolve the purified 4-(3-Methoxybenzyl)piperidine free base in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.
-
Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
The this compound will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Q3: What is the best way to purify the final hydrochloride salt?
A3: Recrystallization is the most common and effective method for purifying the hydrochloride salt.[10] The key is to find a suitable solvent or solvent system in which the salt has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to try include ethanol, methanol, isopropanol, or mixtures with less polar solvents like ethyl acetate or diethyl ether.[11]
Q4: What are some of the key analytical techniques to monitor the reaction and characterize the final product?
A4:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for tracking the disappearance of starting materials and the appearance of the product.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point Analysis: To assess the purity of the final crystalline hydrochloride salt.
-
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-(3-Methoxybenzyl)pyridine
This protocol is a general guideline and may require optimization.
Materials:
-
4-(3-Methoxybenzyl)pyridine
-
Platinum(IV) oxide (PtO₂) (5 mol%)
-
Glacial Acetic Acid
-
Hydrogen Gas (high pressure)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Celite
Procedure:
-
In a high-pressure autoclave, dissolve 4-(3-methoxybenzyl)pyridine (1.0 g) in glacial acetic acid (5 mL).
-
Carefully add PtO₂ (5 mol%) to the solution.
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50-70 bar.[1]
-
Stir the mixture vigorously at room temperature for 6-10 hours.[1]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully vent the hydrogen and purge the autoclave with nitrogen.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the mixture with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-(3-Methoxybenzyl)piperidine.
-
Convert to the hydrochloride salt and purify by recrystallization as described in the FAQs.
Protocol 2: Reductive Amination of Piperidine with 3-Methoxybenzaldehyde
This protocol is a general guideline and may require optimization.
Materials:
-
Piperidine
-
3-Methoxybenzaldehyde
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional)
-
Saturated Aqueous Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 3-methoxybenzaldehyde (1.0 equiv) in DCM or DCE, add piperidine (1.1 equiv).
-
If desired, add a catalytic amount of acetic acid (e.g., 0.1 equiv).
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.2 equiv) portion-wise to the reaction mixture.
-
Stir at room temperature for 6-24 hours, monitoring the reaction by TLC or LC-MS.[7]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM or DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(3-Methoxybenzyl)piperidine.
-
Convert to the hydrochloride salt and purify by recrystallization.
Data Presentation
Table 1: Comparison of Catalysts for the Hydrogenation of Substituted Pyridines
| Catalyst | Typical Conditions | Advantages | Disadvantages | Yield |
| PtO₂ (Adams' catalyst) | H₂ (50-70 bar), Acetic Acid, RT[1] | Effective for a wide range of pyridines. | Can sometimes lead to over-reduction or de-benzylation. | Good to Excellent |
| Rh₂O₃ | H₂ (5 bar), TFE, 40 °C[2] | Milder conditions compared to PtO₂. | May be less active for sterically hindered pyridines.[2] | Good to Excellent |
| Pd/C | H₂ (pressure varies), various solvents | Commonly available and cost-effective. | Can be prone to catalyst poisoning by nitrogen compounds.[5] | Variable |
| Ru/C | H₂ (high pressure), high temperature | Robust catalyst. | Often requires harsh conditions.[5] | Variable |
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCM or DCE, RT, optional AcOH[7][8] | Mild and selective for iminium ions over aldehydes/ketones. | Moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, pH 4-6[9] | Effective and selective. | Generates toxic cyanide waste. |
| Sodium Borohydride (NaBH₄) | MeOH or EtOH, RT | Inexpensive and readily available. | Can reduce the starting aldehyde, leading to lower yields of the desired amine.[8] |
| H₂/Catalyst (e.g., Pd/C) | H₂ pressure, various solvents | "Green" reducing agent. | Can also reduce other functional groups.[9] |
Visualizations
Caption: Synthetic routes to this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. thalesnano.com [thalesnano.com]
- 5. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 10. researchgate.net [researchgate.net]
- 11. chemrevlett.com [chemrevlett.com]
Technical Support Center: Purification of 4-(3-Methoxybenzyl)piperidine Hydrochloride
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 4-(3-Methoxybenzyl)piperidine hydrochloride. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials such as 3-methoxybenzaldehyde and piperidine, byproducts from side reactions like over-alkylation or incomplete reduction, and residual solvents from the reaction or initial work-up.
Q2: My purified this compound is an oil instead of a solid. What should I do?
A2: The free base, 4-(3-Methoxybenzyl)piperidine, can be an oil or a low-melting solid. However, the hydrochloride salt is typically a crystalline solid. If your hydrochloride salt is oily, it is likely due to the presence of impurities that are depressing the melting point or residual solvent. Thorough drying under high vacuum is recommended. If the product remains oily, further purification by recrystallization is advised.
Q3: The color of my this compound is off-white or yellowish. How can I decolorize it?
A3: A yellowish tint can indicate the presence of colored impurities, potentially from oxidation byproducts. Treatment with activated charcoal during recrystallization can be effective in removing these colored impurities.
Q4: How can I convert the purified 4-(3-Methoxybenzyl)piperidine free base to its hydrochloride salt?
A4: To form the hydrochloride salt, dissolve the purified free base in an anhydrous solvent like diethyl ether or ethyl acetate. Then, bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) dropwise while stirring. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.
Troubleshooting Purification Challenges
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization
| Problem | Potential Cause | Suggested Solution |
| Oiling out or no crystallization | The solvent polarity is too high or too low, or the compound is too soluble at room temperature. | Solvent Screening: Experiment with different solvent systems. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. For piperidine hydrochlorides, ethanol, isopropanol, or a mixture of ethanol and diethyl ether are often effective. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. | |
| High concentration of impurities. | If the crude material is highly impure, consider a preliminary purification step like an acid-base extraction before attempting recrystallization. | |
| Low yield of purified crystals | The compound is too soluble in the cold recrystallization solvent. | Use the minimum amount of hot solvent required to fully dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
Column Chromatography (for the free base)
| Problem | Potential Cause | Suggested Solution |
| Poor separation of the product from impurities | The solvent system is not optimized. | TLC Analysis: Use thin-layer chromatography (TLC) to determine the optimal eluent system that provides good separation between your product and impurities (aim for an Rf value of 0.2-0.4 for the product). A common eluent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. |
| Column overloading. | Use an appropriate amount of silica gel relative to your crude product (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude compound by weight). | |
| Streaking or tailing of the product spot on the column | The compound is interacting too strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system to neutralize the acidic sites on the silica gel and improve the elution of the basic piperidine compound. |
Acid-Base Extraction
| Problem | Potential Cause | Suggested Solution |
| Emulsion formation during extraction | Vigorous shaking of the separatory funnel. | Use gentle inversions to mix the layers instead of vigorous shaking. |
| Similar densities of the aqueous and organic layers. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength and density of the aqueous layer, which can help to break the emulsion. | |
| Low recovery of the free base after basification | Incomplete basification of the hydrochloride salt. | Ensure the aqueous layer is sufficiently basic (pH > 10) by testing with pH paper. Add more base if necessary. |
| The free base has some solubility in the aqueous layer. | Perform multiple extractions (3-4 times) with the organic solvent to ensure complete removal of the free base from the aqueous layer. |
Quantitative Data Summary
The following table summarizes typical data for the purification of 4-(substituted-benzyl)piperidine derivatives. Please note that actual results may vary depending on the specific impurities and experimental conditions.
| Purification Method | Typical Solvent System | Reported Yield Range | Achievable Purity | Reference |
| Recrystallization (Hydrochloride Salt) | Ethanol or Isopropanol | 70-90% | >99% | General knowledge for similar compounds |
| Column Chromatography (Free Base) | Hexanes/Ethyl Acetate with 0.1% Triethylamine | 60-85% | >98% | General knowledge for similar compounds |
| Acid-Base Extraction | Diethyl Ether / 1M HCl / 1M NaOH | >90% (recovery) | Variable, used for initial cleanup | General knowledge for similar compounds |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization to obtain a crystalline solid of high purity.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Diethyl ether (anhydrous)
-
Activated charcoal (optional)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Reflux condenser
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Use a reflux condenser if heating for an extended period.
-
If the solution is colored, add a small amount of activated charcoal and heat the mixture at reflux for 10-15 minutes.
-
Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, slowly add diethyl ether to the solution until it becomes slightly turbid to induce further crystallization.
-
Cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol-diethyl ether mixture.
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography of 4-(3-Methoxybenzyl)piperidine (Free Base)
Objective: To purify the free base form of 4-(3-Methoxybenzyl)piperidine using silica gel column chromatography.
Materials:
-
Crude 4-(3-Methoxybenzyl)piperidine (free base)
-
Silica gel (60-120 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 hexanes:ethyl acetate with 0.1% triethylamine) and pour it into the chromatography column. Allow the silica to settle, ensuring a level surface.
-
Sample Loading: Dissolve the crude 4-(3-Methoxybenzyl)piperidine in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial solvent mixture. Gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of ethyl acetate as needed to move the product down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Analysis: Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified 4-(3-Methoxybenzyl)piperidine.
Protocol 3: Conversion of Free Base to Hydrochloride Salt
Objective: To convert the purified 4-(3-Methoxybenzyl)piperidine free base into its stable hydrochloride salt.
Materials:
-
Purified 4-(3-Methoxybenzyl)piperidine
-
Anhydrous diethyl ether or ethyl acetate
-
Anhydrous HCl (gas or a solution in diethyl ether)
-
Stirring plate and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the purified 4-(3-Methoxybenzyl)piperidine in a suitable volume of anhydrous diethyl ether in a flask equipped with a magnetic stir bar.
-
While stirring, slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in diethyl ether dropwise.
-
A white precipitate of this compound will form.
-
Continue the addition of HCl until no further precipitation is observed.
-
Collect the solid by vacuum filtration and wash it with a small amount of cold anhydrous diethyl ether.
-
Dry the hydrochloride salt under vacuum.
Visualizations
Caption: Experimental workflow for the purification of 4-(3-Methoxybenzyl)piperidine.
Stability and storage conditions for 4-(3-Methoxybenzyl)piperidine hydrochloride
This technical support guide provides essential information on the stability, storage, and handling of 4-(3-Methoxybenzyl)piperidine hydrochloride (CAS No. 149986-58-3) for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
A1: this compound serves as a key building block in medicinal chemistry and pharmaceutical research.[1][2] Its piperidine core is a common feature in compounds targeting the central nervous system.[1][3] It is frequently utilized in the synthesis of novel therapeutic agents, particularly for neurological disorders.[1][3] The hydrochloride salt form generally enhances water solubility, which can be advantageous for various experimental applications.[4]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of the compound, it should be stored in a tightly sealed container in a dry and well-ventilated place at room temperature.[5][6] It is crucial to protect it from moisture.[7]
Q3: What is the general stability of this compound?
Stability and Storage Summary
| Parameter | Recommendation | Source |
| Storage Temperature | Room Temperature | [5][6] |
| Atmosphere | Dry, well-ventilated area | [7] |
| Container | Tightly sealed container | [6] |
| Incompatibilities | Strong oxidizing agents, moisture | [7] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent reaction yields | Reagent degradation due to improper storage. | Ensure the compound has been stored in a tightly sealed container at room temperature, away from moisture. Consider using a fresh batch of the reagent. |
| Poor solubility in non-polar organic solvents | The compound is a hydrochloride salt. | The hydrochloride salt form enhances water solubility but may limit solubility in non-polar organic solvents.[4] Consider converting the salt to the free base using a suitable inorganic base (e.g., NaHCO₃, K₂CO₃) and extracting it into an organic solvent if the reaction requires the free amine. |
| Side reactions observed | Presence of moisture or other reactive impurities. | Dry solvents and other reagents thoroughly before use. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. |
| Compound appears discolored or clumped | Absorption of moisture or degradation. | Do not use if the physical appearance has significantly changed. This could indicate decomposition or contamination. A fresh sample should be used. |
Experimental Protocols & Workflows
While specific experimental protocols are highly dependent on the target molecule, a general workflow for using this compound as a reactant in a nucleophilic substitution or acylation reaction is provided below.
Caption: General workflow for a synthesis using this compound.
Detailed Steps for a General Acylation Reaction:
-
Reagent Preparation: If the reaction requires the free base, dissolve this compound in a suitable solvent (e.g., dichloromethane). Add a mild base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 equivalents) and stir for 10-15 minutes at room temperature.
-
Reaction Setup: To the solution of the free base, add the acylating agent (e.g., an acid chloride or anhydride, 1.0-1.2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Aqueous Workup: Quench the reaction by adding water or a saturated aqueous solution of a mild base like sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Logical Decision Flow for Handling and Use
Caption: Logical decision flow for the proper handling and use of the compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. escales | Virtual tour generated by Panotour [ub.edu]
- 4. CAS 149986-58-3: 4-[(3-METHOXYPHENYL)METHYL]-PIPERIDINE HY… [cymitquimica.com]
- 5. chemat.com.pl [chemat.com.pl]
- 6. 149986-58-3|this compound|BLD Pharm [bldpharm.com]
- 7. fishersci.es [fishersci.es]
Technical Support Center: Troubleshooting Common Side Reactions in Piperidine Derivative Synthesis
This guide provides researchers, scientists, and drug development professionals with practical solutions to common side reactions encountered during the synthesis of piperidine derivatives. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My purified piperidine has developed a yellow tint upon storage. What causes this and how can I fix it?
A1: A yellow coloration in piperidine is typically due to oxidation products.[1][2] While this may not impact all applications, for high-purity requirements, purification is recommended. The most effective method to remove these colored impurities is distillation.[1] To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]
Q2: I'm having difficulty separating piperidine from residual pyridine starting material by distillation. Why is this happening?
A2: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging.[1][2] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[1] To overcome this, you can employ azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with carbon dioxide (CO2) to form a solid carbonate salt, whereas pyridine does not, enabling separation by filtration.[1][2]
Q3: My solution of piperidine in DMF crystallized during storage. What is the cause and how can I resolve it?
A3: This is a common issue with amines where crystallization is likely due to the formation of a salt.[1][3] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like hydrogen chloride (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[1][3] To resolve this, you can attempt to redissolve the crystals or prepare a fresh solution. To prevent this from recurring, ensure your storage container is tightly sealed and consider storing it under an inert atmosphere.[1]
Q4: During the N-alkylation of a piperidine derivative, I'm observing a significant amount of a byproduct with a higher molecular weight. What is this and how can I minimize it?
A4: This is likely a quaternary ammonium salt, which forms due to over-alkylation of the piperidine nitrogen. This side reaction can be minimized by carefully controlling the reaction conditions, such as the slow addition of the alkylating agent to maintain a low concentration relative to the piperidine.[4]
Troubleshooting Guides
Issue 1: Poor Stereoselectivity in the Synthesis of Substituted Piperidines
Symptoms:
-
Formation of a mixture of diastereomers or enantiomers.
-
Difficulty in isolating the desired stereoisomer.
Possible Causes:
-
The reaction may be proceeding through a stepwise pathway instead of a concerted one, particularly with the use of strong Lewis acids.[1]
-
The choice of catalyst may not be optimal for controlling the stereochemical outcome.[1]
Solutions:
-
Use of Cyclic Dienes: Cyclic dienes often lead to higher diastereoselectivities in cycloaddition reactions.[1]
-
Catalyst Optimization: The selection of the catalyst can significantly influence the reaction pathway and, consequently, the stereochemical outcome. For instance, in rhodium-catalyzed C-H functionalization, the catalyst and the amine protecting group control the site selectivity.[5]
-
Chemo-enzymatic Approaches: Combining chemical synthesis with biocatalysis can provide precise stereochemical control. For example, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines to stereo-defined piperidines.[6]
Issue 2: Formation of Side Products at Elevated Temperatures
Symptoms:
-
Observation of unexpected spots on TLC or peaks in GC-MS.
-
Lower than expected yield of the desired product.
-
Formation of polymeric or decomposition products.
Possible Causes:
-
Side reactions such as polymerization or decomposition can be accelerated at higher temperatures.[1]
Solutions:
-
Temperature Control: Lowering the reaction temperature can help minimize the formation of side products.[1]
-
Reaction Time Optimization: Monitor the reaction progress closely to prevent prolonged reaction times that could lead to the decomposition of the product or starting materials.[1]
Quantitative Data Summary
| Side Reaction/Issue | Synthetic Method | Key Parameter | Typical Observation | Optimized Condition/Result |
| Pyridine Impurity | Hydrogenation of Pyridine | Distillation | Forms azeotrope (92% piperidine, 8% pyridine) | Azeotropic distillation with water or selective salt formation with CO2 |
| Over-alkylation | N-alkylation with Alkyl Halides | Rate of Alkyl Halide Addition | Formation of quaternary ammonium salts | Slow, dropwise addition of alkyl halide |
| Poor Diastereoselectivity | Hydrogenation of Disubstituted Pyridines | Diastereomeric Ratio (dr) | 65:35 to >95:5 dr | N/A (cis-isomers are typically the major products)[7] |
| Incomplete Fmoc Deprotection | Solid-Phase Peptide Synthesis | Deprotection Reagent | Deletion of amino acid sequences | Use of piperazine instead of piperidine can reduce side reactions[8] |
Experimental Protocols
Protocol 1: Purification of Piperidine from Pyridine via Carbonate Salt Formation [2]
-
Reaction Setup: In a suitable flask, dissolve the crude piperidine containing pyridine in a cold, dry organic solvent like diethyl ether.
-
CO2 Introduction: Bubble dry carbon dioxide gas through the solution. Piperidine will react to form a white precipitate of piperidine carbonate, while pyridine remains in solution.
-
Filtration: Once precipitation is complete, cool the mixture to ensure maximum recovery of the piperidine carbonate. Filter the solid salt from the solution.
-
Liberation of Free Piperidine: Suspend the filtered piperidine carbonate in water. Add a strong base, such as sodium hydroxide (NaOH), to liberate the free piperidine from its salt.
-
Extraction and Final Purification: Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether). Dry the organic extract over a drying agent like solid potassium hydroxide (KOH), filter, and distill to obtain pure piperidine.
Visualizations
Caption: A troubleshooting workflow for identifying and resolving common side reactions in piperidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Optimizing N-benzylpiperidine Synthesis
Welcome to the technical support center for the synthesis of N-benzylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of this important structural motif. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-benzylpiperidine?
A1: The most prevalent methods for synthesizing N-benzylpiperidine and its derivatives are direct N-alkylation and reductive amination. Another notable method involves the reaction of benzylamine with methyl acrylate, followed by a Dieckmann condensation. The choice of method often depends on the availability of starting materials, desired scale, and the specific substitution pattern required.[1][2]
Q2: I am performing a direct N-alkylation and observing the formation of a salt that is insoluble in my organic solvent. What is happening?
A2: You are likely observing the formation of a quaternary ammonium salt, a common byproduct in direct alkylation reactions where the N-benzylpiperidine product reacts further with the benzyl halide.[3] This over-alkylation can be minimized by the slow, controlled addition of the alkylating agent to the reaction mixture.[4]
Q3: My reductive amination reaction is not proceeding to completion, and I see unreacted starting materials. What could be the issue?
A3: Incomplete reductive amination can be due to several factors. A primary reason is often incomplete imine formation.[5] This equilibrium can be shifted towards the imine by removing water using molecular sieves or azeotropic distillation. Additionally, the activity of your reducing agent, such as sodium borohydride, should be verified.[5][6] Steric hindrance on either the piperidine or the aldehyde can also impede the reaction.[5]
Q4: When synthesizing N-benzyl-4-piperidone from benzylamine and methyl acrylate, I am getting a low yield after the Dieckmann condensation. What are the common pitfalls?
A4: Low yields in Dieckmann condensations can be caused by intermolecular condensation leading to oligomers, especially if the reaction is too concentrated. The reaction is also sensitive to the base used and the reaction conditions. It is crucial to use a strong, non-nucleophilic base like sodium ethoxide or potassium t-butoxide and to maintain anhydrous conditions.[7]
Troubleshooting Guides
Method 1: Direct N-Alkylation of Piperidine with Benzyl Halide
This method involves the reaction of piperidine with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base.
-
To a solution of piperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add benzyl chloride (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure the base is of good quality and sufficiently dry. |
| Side reaction with solvent. | Use a polar aprotic solvent like DMF or acetonitrile.[3] | |
| Formation of Quaternary Ammonium Salt | Over-alkylation of the product. | Add the benzyl halide slowly and portion-wise to maintain an excess of piperidine.[4] |
| Difficult Purification | Emulsion during workup. | Add more brine to break the emulsion. |
| Product co-elutes with impurities. | Optimize the solvent system for column chromatography. |
| Alkylating Agent | Base | Solvent | Temperature | Time | Yield of N-benzylpiperidine | Yield of Quaternary Salt |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 12 h | Good | Low |
| Benzyl Chloride | DIPEA | DMF | Room Temp | 24 h | Moderate to Good | Very Low |
| Benzyl Bromide | None | Acetonitrile | Room Temp | 24 h | Low (reaction stalls) | N/A |
Yields are representative and can vary based on specific experimental conditions.
Method 2: Reductive Amination of Benzaldehyde with Piperidine
This two-step, one-pot process involves the formation of an iminium ion from benzaldehyde and piperidine, which is then reduced in situ.
-
To a round-bottom flask, add piperidine (1.0 eq.) and benzaldehyde (1.1 eq.) in dichloromethane (DCM) or dichloroethane (DCE).
-
Optionally, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete imine formation. | Add a catalytic amount of acid (e.g., acetic acid). Use molecular sieves to remove water.[5] |
| Inactive reducing agent. | Test the activity of the reducing agent on a simple ketone.[5] Consider using a different reducing agent like sodium cyanoborohydride.[6][8] | |
| Reduction of the starting aldehyde. | Use a milder reducing agent that is more selective for the iminium ion, such as sodium triacetoxyborohydride.[8] | |
| Presence of Imine in Final Product | Incomplete reduction. | Increase the amount of reducing agent and/or the reaction time. Adding a small amount of acid during the reduction can also help.[9] |
| Complex Product Mixture | Over-alkylation (if a primary amine is formed and reacts further). | This is less common in this specific reaction but can be an issue in other reductive aminations. Ensure the stoichiometry is correct. |
Visualizations
Experimental Workflow for N-Benzylpiperidine Synthesis
Caption: Comparative workflow for the synthesis of N-benzylpiperidine.
Troubleshooting Decision Tree for Low Yield in Reductive Amination
Caption: Decision tree for troubleshooting low yields in reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Piperidine Derivative Synthesis
Welcome to the technical support center for piperidine derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
A curated list of common questions and answers to quickly address typical issues in piperidine synthesis.
Q1: My purified piperidine has a yellow tint. Is this a problem and how can I fix it?
A: A yellow color in piperidine is typically due to oxidation byproducts.[1] While this may not impact all subsequent reactions, for high-purity applications, purification is recommended. The most effective method to remove these colored impurities is distillation.[1] To prevent future discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[1]
Q2: Why am I struggling to separate piperidine from my starting pyridine via distillation?
A: Complete separation of piperidine and pyridine by simple fractional distillation is challenging because they form a constant boiling azeotropic mixture.[1][2] This azeotrope consists of approximately 92% piperidine and 8% pyridine and boils at about 106.1°C under standard atmospheric pressure.[1] To overcome this, you can employ azeotropic distillation with water or, more effectively, use selective salt formation.[1][2] Piperidine reacts with carbon dioxide (CO2) to form a solid carbonate salt, whereas pyridine does not, allowing for separation by filtration.[1][3]
Q3: My solution of piperidine in DMF crystallized during storage. What happened?
A: This is a common observation with amines. The crystallization is likely due to the formation of a salt.[1][4] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[1][2][4] To resolve this, you can try redissolving the crystals. To prevent this in the future, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[1]
Q4: What are typical yields for piperidine synthesis?
A: Yields can vary significantly depending on the synthetic method, reaction scale, and purity of the starting materials. For instance, the thionation of an amide with Lawesson's reagent to form a thioamide derivative can yield between 50-90%.[1] Reductive amination approaches can also provide good yields but may require more optimization.[1]
Q5: Is it necessary to protect the piperidine nitrogen during synthesis?
A: It is highly recommended to use an N-protected piperidine derivative, for example, with a Boc (tert-Butoxycarbonyl) or Cbz (Carboxybenzyl) group. This is especially crucial when using reagents that can react with the basic piperidine nitrogen, such as Lawesson's reagent, to prevent side reactions.[1] The protecting group can be removed in a subsequent step if the free amine is desired.[1]
Troubleshooting Guides by Synthetic Method
Detailed troubleshooting for specific issues encountered during common synthetic procedures for piperidine derivatives.
Catalytic Hydrogenation of Pyridines
The reduction of pyridines is a common route to piperidines, but it can be challenging due to the aromaticity of the pyridine ring and potential catalyst poisoning.[1]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Catalyst Poisoning: Impurities from previous steps. 2. Low Catalyst Activity: Inefficient catalyst or insufficient loading. 3. Harsh Reaction Conditions: High temperature leading to side reactions. | 1. Purify the pyridine starting material. 2. Increase catalyst loading or try a different catalyst (e.g., Rh/C, Ru/C). 3. Optimize temperature and pressure; sometimes milder conditions are more effective. |
| Poor Chemoselectivity | Over-reduction: Reduction of other functional groups in the molecule. | 1. Catalyst Choice: Use a more selective catalyst (e.g., PtO₂ in acidic media can be selective). 2. Protecting Groups: Protect sensitive functional groups prior to hydrogenation. |
| Poor Stereoselectivity | The reaction conditions may not favor the desired stereoisomer. | 1. Catalyst and Solvent Effects: The choice of catalyst and solvent can influence stereoselectivity. 2. Pressure and Temperature: Modifying pressure and temperature can sometimes favor the formation of a specific isomer. For instance, increasing pressure has been shown to improve the cis:trans ratio in some cases.[1] |
This protocol provides a general guideline for the hydrogenation of substituted pyridines where chemoselectivity is a concern.[1]
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[1]
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[1] Monitor the reaction progress using techniques like GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[1]
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by distillation or crystallization.[1]
N-Alkylation of Piperidines
A common method for functionalizing the piperidine nitrogen, which can be prone to over-alkylation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Mono-alkylated Product | Over-alkylation: Formation of quaternary ammonium salts is a common side reaction, especially with reactive alkylating agents.[5] | 1. Slow Addition of Alkylating Agent: Use a syringe pump to add the alkylating agent slowly to a solution of the piperidine. This ensures the piperidine is always in excess, favoring mono-alkylation.[6] 2. Stoichiometry Control: Use a stoichiometric excess of the piperidine relative to the alkylating agent.[5] |
| Incomplete Reaction | 1. Poor Leaving Group: The leaving group on the alkylating agent is not sufficiently reactive. 2. Steric Hindrance: Bulky substituents on the piperidine or the alkylating agent can slow down the reaction.[5] 3. Suboptimal Solvent: The chosen solvent may not be appropriate for the reaction.[5] | 1. Switch to an alkylating agent with a better leaving group (e.g., iodide instead of chloride). 2. Increase the reaction temperature or prolong the reaction time. 3. Screen different solvents. |
This protocol describes a general procedure for the direct N-alkylation of a piperidine derivative.[6]
-
Reaction Setup: To a solution of the piperidine (1.1 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask under a nitrogen atmosphere, add N,N-diisopropylethylamine (DIPEA) (1.5 mmol).
-
Addition of Alkylating Agent: Add the alkyl halide (1.0 mmol) dropwise to the stirred solution at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Purification: Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
N-Arylation of Piperidines (Buchwald-Hartwig Amination)
This palladium-catalyzed cross-coupling reaction is a powerful method for forming N-aryl piperidines, but it is sensitive to reaction conditions.[7]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Catalyst Deactivation: Oxidation of the palladium catalyst or phosphine ligand.[5] 2. Suboptimal Ligand/Base Combination: The chosen ligand and base are not suitable for the specific substrates.[5][8] 3. Competing Side Reactions: Hydrodehalogenation (reduction of the aryl halide) can occur.[5] | 1. Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen).[5] 2. Screen different phosphine ligands and bases. The choice is often substrate-dependent.[5] 3. Use an excess of the piperidine starting material relative to the aryl halide.[5] |
| Formation of Multiple Products | Bis-arylation: Reaction of the product with another molecule of the aryl halide.[5] | Use an excess of the piperidine to minimize the formation of the N,N-diarylpiperazinium salt. |
This protocol outlines a typical Buchwald-Hartwig amination for the N-arylation of piperidine.[5]
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%), and base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq) to a Schlenk flask.
-
Reagent Addition: Add the aryl halide (1.0 equivalent) and a stir bar. Evacuate and backfill the flask with inert gas (repeat 3 times). Add the piperidine (1.2-1.5 eq) and anhydrous solvent (e.g., Toluene or Dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filtration: Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Purification and Characterization
Purification Challenges
| Issue | Symptom | Possible Cause & Solution |
| Incomplete Removal of Pyridine | GC/MS analysis consistently shows a peak corresponding to pyridine. | Cause: Azeotrope formation with piperidine.[2] Solution 1: Azeotropic distillation with an entrainer like water or toluene.[2] Solution 2: Selective salt formation with CO2.[2][3] |
| Product Adherence to Chromatography Column | Streaking or tailing of the product spot on TLC, and poor recovery from silica gel column chromatography. | Cause: Piperidine, being a basic compound, can strongly adhere to acidic silica gel.[2] Solution: Add a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent to reduce peak tailing.[9] |
| Failure of Salt Formation with CO2 | No solid precipitate is observed when bubbling CO2 through a solution of crude piperidine. | Cause 1: The solvent may be too polar, keeping the piperidine salt dissolved.[2] Solution 1: Use a less polar solvent. Cause 2: Insufficient CO2 has been bubbled through the solution.[2] Solution 2: Ensure a sufficient stream of CO2 is passed through the solution for an adequate amount of time. |
Characterization
Thorough characterization is essential to confirm the structure and purity of newly synthesized piperidine derivatives.[10] A combination of spectroscopic and chromatographic techniques is typically employed.
| Technique | Sample Preparation | Key Observations |
| ¹H NMR | Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[10] | Key signals for the piperidine ring typically appear in the δ 1.0-4.0 ppm range.[10] |
| Mass Spectrometry | Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).[10] | Electrospray ionization (ESI) is a suitable method for analyzing these derivatives.[10] |
Visualizations
Troubleshooting Workflow for Low Yield in Piperidine Synthesis
Caption: A logical workflow for troubleshooting low yields in piperidine synthesis.
Decision Tree for N-Functionalization of Piperidine Analogues
Caption: A decision tree outlining the general workflow for N-functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Stability of 4-(3-Methoxybenzyl)piperidine Hydrochloride in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-(3-Methoxybenzyl)piperidine hydrochloride in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound in solution is primarily influenced by four key factors:
-
pH: The compound is more stable in acidic to neutral solutions. Alkaline conditions can lead to the deprotonation of the piperidine nitrogen, making it more susceptible to oxidation and other reactions.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1] Therefore, it is crucial to store solutions at recommended low temperatures.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.[2]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the piperidine ring or the benzyl group.[2]
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: Store solutions at 2-8°C for short-term storage and consider freezing (-20°C or lower) for long-term storage.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For long-term storage of sensitive solutions, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation.
-
pH: Maintain the pH of the solution in the acidic to neutral range (ideally pH 4-6).
Q3: What are the potential degradation pathways for this compound?
A3: Based on the chemical structure, the following degradation pathways are plausible:
-
Oxidation: The tertiary amine of the piperidine ring and the benzylic position are susceptible to oxidation. This can lead to the formation of N-oxides, imines, or cleavage of the benzyl group.[2][3] Studies on benzylamines have shown that oxidative cleavage of the C-N bond can occur.
-
Photodegradation: Exposure to UV light can lead to the formation of radical species, initiating a cascade of degradation reactions. For piperidine derivatives, this can involve H-abstraction from the CH2 or NH groups, potentially leading to ring opening or the formation of imines and nitrosamines.[3]
-
Hydrolysis: While the hydrochloride salt is generally stable against hydrolysis, extreme pH conditions, especially alkaline, could potentially promote degradation pathways.
Q4: How can I detect degradation in my solution of this compound?
A4: Degradation can be detected and quantified using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[4] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for the accurate measurement of the parent compound and the detection of any new peaks corresponding to degradants.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of compound potency or unexpected experimental results. | Degradation of the this compound solution. | 1. Verify Storage Conditions: Ensure the solution has been stored at the correct temperature, protected from light, and in a tightly sealed container. 2. Check Solution pH: Measure the pH of the solution. If it is outside the optimal range (pH 4-6), adjust it using a suitable buffer. 3. Prepare Fresh Solution: If degradation is suspected, prepare a fresh solution from solid material and re-run the experiment. |
| Appearance of new peaks in the HPLC chromatogram. | Formation of degradation products. | 1. Perform Forced Degradation Studies: Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. This will help in confirming if the new peaks are indeed degradants. 2. Optimize HPLC Method: Adjust the mobile phase composition, gradient, or column to achieve better separation of the new peaks from the parent compound. 3. Characterize Degradation Products: If necessary, use techniques like LC-MS to identify the structure of the degradation products. |
| Discoloration or precipitation in the solution. | Significant degradation or solubility issues. | 1. Visual Inspection: Discard any solution that shows signs of discoloration or precipitation. 2. Re-evaluate Solvent Choice: Ensure the chosen solvent is appropriate and that the concentration of the compound does not exceed its solubility limit under the storage conditions. |
Quantitative Data on Stability
The following table summarizes hypothetical data from a forced degradation study on a 1 mg/mL solution of this compound to illustrate the impact of different stress conditions.
| Stress Condition | Duration | Temperature | % Assay of Parent Compound | % Total Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 98.5 | 1.5 | Minor hydrophilic impurities |
| 0.1 M NaOH | 8 hours | 60°C | 85.2 | 14.8 | Products of oxidation and hydrolysis |
| 3% H₂O₂ | 12 hours | Room Temp | 78.9 | 21.1 | N-oxide and other oxidative degradants |
| Thermal | 48 hours | 80°C (solid) | 95.7 | 4.3 | Thermally induced impurities |
| Photolytic (UV) | 7 days | Room Temp | 89.1 | 10.9 | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. At selected time points, withdraw a sample, neutralize with 1 M NaOH, and dilute to a suitable concentration for HPLC analysis.[5]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 8 hours. At selected time points, withdraw a sample, neutralize with 1 M HCl, and dilute for HPLC analysis.[5]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 12 hours, protected from light. Dilute for HPLC analysis.
-
Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for 48 hours. After exposure, dissolve the sample in the solvent to the initial concentration and analyze by HPLC.[6]
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be stored in the dark under the same conditions. Analyze both samples by HPLC.[2]
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 278 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the samples obtained from the forced degradation study.
-
Analyze the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for degradation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijrpp.com [ijrpp.com]
Challenges in the scale-up synthesis of 4-(3-Methoxybenzyl)piperidine hydrochloride
Technical Support Center: Scale-up Synthesis of 4-(3-Methoxybenzyl)piperidine hydrochloride.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a direct question-and-answer format.
Q1: We are experiencing low yields in the initial reductive amination step between 3-methoxybenzaldehyde and 4-piperidone. What are the likely causes and how can we optimize this?
A1: Low yields in the reductive amination step are a common scale-up challenge. The primary causes often revolve around inefficient imine formation, suboptimal reducing agent activity, or side reactions.
-
Inefficient Imine Formation: The equilibrium between the aldehyde/ketone and the amine to form the imine intermediate can be unfavorable. On a larger scale, water removal is critical.
-
Solution: Consider using a Dean-Stark apparatus during the imine formation stage if the solvent is appropriate (e.g., toluene) to remove water azeotropically. Alternatively, adding a drying agent like anhydrous magnesium sulfate can be effective.
-
-
Reducing Agent Issues: The choice and handling of the reducing agent are crucial.
-
Sodium Borohydride (NaBH₄): If using NaBH₄, the reaction pH must be controlled. In acidic conditions, it decomposes rapidly. In strongly basic conditions, its reactivity is reduced. Ensure slow, portion-wise addition to manage the exothermic reaction and prevent temperature spikes.
-
Sodium Triacetoxyborohydride (STAB): STAB is often preferred for scale-up as it is milder and tolerant of slightly acidic conditions, which can catalyze imine formation.[1] Ensure the reagent is dry and of high quality.
-
Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) with a hydrogen source is a clean and effective method.[2] Challenges include catalyst poisoning, inconsistent activity, and safety concerns with hydrogen handling at scale. Ensure the catalyst is fresh and the reaction is free from potential poisons (e.g., sulfur compounds).
-
-
Side Reactions: 3-methoxybenzaldehyde can undergo self-condensation or be reduced to 3-methoxybenzyl alcohol.
-
Solution: Maintain a stoichiometric balance or a slight excess of the amine. Control the temperature carefully during the addition of the reducing agent. A one-pot, two-step approach where the imine is formed first before adding the reducing agent can minimize aldehyde reduction.[1]
-
Q2: During the work-up of the reaction mixture, we are struggling with persistent emulsions. How can we break these emulsions effectively at a larger scale?
A2: Emulsion formation is a frequent problem in large-scale extractions, especially when dealing with basic aqueous solutions and organic solvents.
-
Causes: The presence of fine particulates, partially soluble byproducts, or high pH can stabilize emulsions.
-
Solutions:
-
Addition of Brine: Add a saturated sodium chloride solution. This increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.
-
Solvent Modification: Add a small amount of a different organic solvent that has a lower tendency to form emulsions, such as methyl tert-butyl ether (MTBE).
-
pH Adjustment: Carefully adjust the pH. Sometimes, slightly lowering or raising the pH can destabilize the emulsion.
-
Filtration: For emulsions stabilized by solids, filtering the entire mixture through a pad of Celite® or another filter aid can be effective.
-
Mechanical Methods: Gentle stirring or swirling, as opposed to vigorous shaking, can prevent emulsion formation. For breaking them, slow agitation can sometimes help the phases to coalesce.
-
Q3: The final hydrochloride salt precipitation is inconsistent, leading to an oily product or poor crystallinity. How can we achieve a consistent, crystalline solid?
A3: Achieving a crystalline hydrochloride salt depends on solvent choice, pH control, temperature, and purity of the free base.
-
Purity of the Free Base: Ensure the 4-(3-methoxybenzyl)piperidine free base is as pure as possible before salt formation. Residual solvents or impurities can inhibit crystallization. Consider a quick filtration through a plug of silica gel if needed.
-
Solvent System: The choice of solvent is critical. A good solvent system will dissolve the free base but be a poor solvent for the hydrochloride salt.
-
Common Choices: Isopropyl alcohol (IPA), ethanol, or ethyl acetate are often used. A mixture of solvents, like IPA/diethyl ether or ethanol/hexane, can also be effective.
-
Procedure: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., IPA). Then, slowly add a solution of HCl in the same or a miscible anti-solvent (e.g., HCl in IPA or gaseous HCl) while stirring.
-
-
Control of pH and Stoichiometry: Add the HCl solution slowly and monitor the pH. Over-acidification can sometimes lead to the formation of oily products. Aim for a final pH in the slightly acidic range (e.g., pH 4-5).
-
Temperature and Seeding: Crystallization can be induced by cooling the solution slowly after HCl addition. If you have a previous batch of crystalline product, "seeding" the solution with a few small crystals can promote crystallization.
-
Stirring: Allow the mixture to stir for a sufficient time after precipitation to allow for complete crystallization and to break up any clumps, resulting in a fine, filterable powder.
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be used as a starting point for optimization. Actual conditions will vary based on the specific equipment and scale.
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Notes |
| Reactant Ratio | |||
| 3-Methoxybenzaldehyde | 1.0 eq | 1.0 eq | Limiting reagent. |
| 4-Piperidone | 1.0 - 1.2 eq | 1.0 - 1.1 eq | A slight excess can help drive imine formation. |
| Reductive Amination | |||
| Reducing Agent (STAB) | 1.2 - 1.5 eq | 1.1 - 1.3 eq | Ensure addition is controlled to manage exotherm. |
| Reaction Temperature | 20 - 25 °C | 20 - 30 °C | Monitor internal temperature closely. |
| Reaction Time | 12 - 24 h | 18 - 36 h | Monitor by HPLC or TLC for completion. |
| Salt Formation | |||
| HCl Solution | 1.0 - 1.1 eq | 1.0 - 1.05 eq | Use a titrator for precise addition at scale. |
| Crystallization Temp. | 0 - 5 °C | 5 - 10 °C | Slower cooling often yields better crystals. |
| Typical Yield | 70 - 85% | 65 - 80% | Yields can be lower at scale due to handling losses. |
Experimental Protocols
Protocol 1: Scale-up Reductive Amination
This protocol describes a representative procedure for the synthesis of the free base, 4-(3-methoxybenzyl)piperidine.
-
Reaction Setup: In a suitable reactor equipped with mechanical stirring, a temperature probe, and a nitrogen inlet, charge 4-piperidone hydrochloride hydrate and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Base Addition: Cool the mixture to 0-5 °C and add a solution of aqueous sodium hydroxide (e.g., 50% w/w) to basify the 4-piperidone hydrochloride, bringing the pH > 12. Separate the organic layer containing the free 4-piperidone.
-
Imine Formation: To the organic layer, add 3-methoxybenzaldehyde. Stir the mixture at ambient temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the mixture to 0-10 °C. In a separate vessel, prepare a solution or slurry of sodium triacetoxyborohydride (STAB) in the reaction solvent. Add the STAB slurry to the reaction mixture portion-wise, ensuring the internal temperature does not exceed 25 °C.
-
Reaction Monitoring: Allow the reaction to stir at ambient temperature. Monitor the reaction progress by HPLC or TLC until the starting materials are consumed (typically 18-24 hours).
-
Work-up: Once complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with the solvent.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(3-methoxybenzyl)piperidine as an oil.
Protocol 2: Hydrochloride Salt Formation and Crystallization
-
Dissolution: Dissolve the crude free base oil from the previous step in a minimal amount of isopropyl alcohol (IPA).
-
Acidification: While stirring, slowly add a solution of hydrogen chloride in IPA (commercially available or prepared by bubbling HCl gas through IPA). Monitor the pH of the mixture, adding the HCl solution until the pH is between 4 and 5.
-
Crystallization: The hydrochloride salt should begin to precipitate as a white solid. Continue stirring at ambient temperature for 1-2 hours to ensure complete precipitation.
-
Cooling & Maturation: Cool the slurry to 0-5 °C and stir for an additional 1-2 hours to maximize the yield.
-
Isolation: Isolate the solid product by filtration. Wash the filter cake with a small amount of cold IPA, followed by a non-polar solvent like hexane or MTBE to aid in drying.
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Visualizations
Synthesis Pathway
Caption: Overall synthesis scheme for this compound.
Troubleshooting Workflow: Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Key Parameter Relationships
Caption: Interrelationship of key parameters affecting reaction outcome.
References
Technical Support Center: Overcoming Poor Reactivity in Reactions Involving 4-(3-Methoxybenzyl)piperidine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common reactivity issues encountered when using 4-(3-methoxybenzyl)piperidine hydrochloride in chemical synthesis. The content is tailored for researchers, scientists, and professionals in drug development.
Core Reactivity Challenge: The Hydrochloride Salt
The primary reason for the poor reactivity of this compound is its form as a salt. The nitrogen atom in the piperidine ring is protonated, making it an ammonium salt. This positive charge renders the nitrogen non-nucleophilic and, therefore, unreactive in common C-N bond-forming reactions such as N-alkylation, acylation, and palladium-catalyzed couplings.
The essential first step in almost any reaction involving this reagent is the deprotonation (neutralization) of the hydrochloride salt to generate the corresponding free base. The free base has a lone pair of electrons on the nitrogen atom, making it nucleophilic and ready to participate in the desired reaction.
Caption: Conversion of the inactive salt to the reactive free base.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not proceeding. What is the most likely cause?
A: The most common cause of reaction failure is the inability of the hydrochloride salt to act as a nucleophile. The piperidine nitrogen is protonated. You must add a suitable base to the reaction mixture to neutralize the hydrochloride and generate the free piperidine base in situ.
Q2: How do I properly neutralize the hydrochloride salt for a reaction?
A: You can perform the neutralization in two main ways:
-
In Situ Neutralization: Add at least one equivalent of a suitable base directly to the reaction flask containing the hydrochloride salt and other reactants. This is the most common method. The choice of base depends on the specific reaction conditions.
-
Prior Extraction: Dissolve the hydrochloride salt in water, add a base (like NaOH or K₂CO₃) to make the solution alkaline (pH > 10), and then extract the free base into an organic solvent (e.g., ethyl acetate, dichloromethane). Dry the organic layer, evaporate the solvent, and use the resulting free base oil/solid directly. This is useful if the salt byproducts from in situ neutralization could interfere with the reaction.
Q3: Which base should I choose for the neutralization step?
A: The choice of base is critical and depends on the reaction type:
-
For N-Alkylation: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like DMF or acetonitrile are effective.[1] Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used.
-
For Buchwald-Hartwig Amination: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used.[2]
-
For Reductive Amination: The reaction is often run under mildly acidic conditions to promote imine formation, so a strong base is not added initially. However, the free base form of the piperidine is still required. If starting from the hydrochloride, a pre-extraction is recommended, or a weak base can be added carefully to liberate the free amine before adding the aldehyde and reducing agent.
-
For Acylation: An organic base like triethylamine or pyridine is typically used to neutralize the HCl salt and also to scavenge the HCl generated during the reaction with an acyl chloride.
Troubleshooting and Optimization Guides
If a reaction fails or gives low yields even after adding a base, use this workflow to diagnose the issue.
Caption: A decision tree for troubleshooting common reaction issues.
Guide 1: Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a powerful method for forming C-N bonds but is sensitive to conditions.[3]
Q: My Buchwald-Hartwig reaction is not working or the yield is very low.
A: Besides ensuring the piperidine hydrochloride is neutralized, check the following:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.[2]
-
Catalyst/Ligand Choice: The ligand is crucial. Bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective.[2] Ensure the palladium precatalyst is active.
-
Base Strength and Solubility: The base must be strong enough to deprotonate the amine and facilitate the catalytic cycle. NaOtBu is common. The solubility of the base can also impact rates; grinding the base may help.[2]
Q: I am observing significant side products like hydrodehalogenation or biaryl formation.
A: These side reactions can indicate problems with the catalytic system or conditions:
-
Hydrodehalogenation (Aryl-X → Aryl-H): This suggests catalyst decomposition or the presence of a hydrogen source. Ensure a strictly inert atmosphere.[2]
-
Aryl Halide Homocoupling (Aryl-X → Aryl-Aryl): This can be favored over the desired C-N coupling. Optimizing the catalyst-to-ligand ratio (typically 1:1 to 1:2) or choosing a different ligand can help.[2]
| Parameter | Recommended Conditions |
| Aryl Halide | Aryl-Cl, Aryl-Br, Aryl-I, Aryl-OTf |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, Air-stable (NHC)Pd precatalysts |
| Ligand | XPhos, SPhos, RuPhos, BINAP, dppf[2][3] |
| Base | NaOtBu, K₃PO₄, LHMDS, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF (anhydrous, degassed)[2] |
| Temperature | 80 - 110 °C[2] |
-
To a dry, argon-flushed flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 2-10 mol%).
-
Add the base (e.g., NaOtBu, 1.4 equiv).
-
Evacuate and backfill the flask with argon three times.[2]
-
Add anhydrous, degassed toluene via syringe.[2]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).[2]
-
Upon completion, cool the mixture to room temperature and quench by slowly adding water.[2]
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Guide 2: Reductive Amination
This one-pot reaction involves forming an imine or iminium ion between the piperidine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ.[4][5]
Q: My reductive amination is slow or gives a poor yield.
A: Common issues include:
-
Inefficient Imine Formation: Imine formation is often catalyzed by mild acid. The reaction pH is critical. If starting with the free base, adding a small amount of acetic acid can help.
-
Incorrect Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is mild and selectively reduces the iminium ion in the presence of the aldehyde.[5][6] Sodium borohydride (NaBH₄) can also be used but may reduce the starting aldehyde if not controlled carefully.[7]
Q: My starting aldehyde/ketone is being reduced to an alcohol.
A: This indicates your reducing agent is too reactive or is being added too early.
-
Allow sufficient time for the imine to form before adding the reducing agent (stir the piperidine and aldehyde together for 1-2 hours first).[6]
-
Use a milder reducing agent like NaBH(OAc)₃, which is less likely to reduce the carbonyl group.[5]
Caption: General experimental workflow for reductive amination.
| Parameter | Recommended Conditions |
| Carbonyl | Aliphatic or aromatic aldehydes/ketones |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN)[5][6] |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF |
| Temperature | Room Temperature |
| Typical Yields | 75-95%[6] |
-
To a solution of 4-(3-methoxybenzyl)piperidine (free base, 1.0 equiv) in anhydrous DCM, add the aldehyde (1.0-1.2 equiv).[6]
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[6]
-
Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the reaction mixture.[6]
-
Continue stirring at room temperature for 12-24 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.[6]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.[6]
-
Separate the organic layer, and extract the aqueous layer with DCM.[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Guide 3: N-Alkylation
This reaction involves the direct alkylation of the piperidine nitrogen with an alkyl halide.
Q: My N-alkylation reaction is not working.
A: The most likely issue is incomplete neutralization of the hydrochloride salt. A base is required to generate the nucleophilic free amine.
-
Base: Use at least 1.0 equivalent of a base like K₂CO₃ in DMF or Et₃N in acetonitrile.[1]
-
Alkylating Agent: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. Using a more reactive alkylating agent may improve results.
Q: I am forming a quaternary ammonium salt as a byproduct.
A: This occurs from over-alkylation. This can be minimized by:
-
Slow Addition: Adding the alkyl halide slowly to a solution of the piperidine ensures that the piperidine is always in excess relative to the alkylating agent.[1]
-
Stoichiometry: Use only a slight excess (e.g., 1.1 equivalents) of the alkylating agent.[1]
| Parameter | Recommended Conditions |
| Alkylating Agent | Alkyl iodide, Alkyl bromide, Benzyl halide |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA[1] |
| Solvent | DMF, Acetonitrile (anhydrous)[1] |
| Temperature | Room Temperature to 70 °C[1] |
-
To a solution of this compound (1.0 equiv) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equiv) dropwise to the mixture.[1]
-
Stir the reaction at room temperature (or heat gently to 50-70 °C if necessary) until completion, monitoring by TLC or LC-MS.[1]
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
Validation & Comparative
Comparing the efficacy of 4-(3-Methoxybenzyl)piperidine hydrochloride with other piperidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various piperidine-based compounds as ligands for the sigma-1 receptor (σ1R), a key therapeutic target implicated in a range of neurological and psychiatric disorders. While direct experimental data for 4-(3-Methoxybenzyl)piperidine hydrochloride is not extensively available in public literature, this document evaluates its structural class against other well-characterized piperidine derivatives, offering insights into potential structure-activity relationships (SAR).
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER) that modulates critical cellular signaling pathways, including calcium mobilization.[1][2] The piperidine scaffold is a common structural feature in many potent sigma-1 receptor ligands.[3] Understanding the comparative efficacy of different piperidine derivatives is crucial for the rational design of novel therapeutics.
Quantitative Comparison of Piperidine Ligands
The binding affinity (Ki) of a compound for the sigma-1 receptor is a primary measure of its efficacy. The following table summarizes the Ki values for a selection of piperidine derivatives from published studies, providing a benchmark for comparison. Lower Ki values indicate higher binding affinity.
| Compound | Structure | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2/σ1) | Reference |
| 4-(3-Methoxybenzyl)piperidine | Structure of the title compound | - | - | - | - |
| Haloperidol (Reference) | Well-known antipsychotic and sigma receptor ligand | 2.5 | 105 | 42 | [4] |
| 1-(Cyclopropylmethyl)-4-[2-(4''-fluorophenyl)oxoethyl]piperidine HBr (DuP 734) | Piperidine derivative with demonstrated in vivo potency | - | - | - | |
| N-(1-benzylpiperidin-4-yl)phenylacetamide | Arylacetamide analogue with high sigma-1 affinity | - | - | >100 | [5] |
| 1-[2-(4-methoxyphenoxy)ethyl]-4-methylpiperidine (1b) | Phenoxyalkylpiperidine with potent anti-amnesic effects | 0.89-1.49 | 52.3-809 | High | [6] |
| 1'-benzyl-3-methoxy-3H-spiro[[7]benzofuran-1,4'-piperidine] | Potent and highly selective sigma-1 receptor antagonist | 1.14 | >1250 | >1100 | [8] |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | Potent sigma-1 receptor agonist | 3.2 | 106 | 33 | [4] |
| Aniline derivative 7 | Piperidine derivative with high affinity for both H3 and σ1 receptors | 4.8 | 116 | 24.2 | [9][10] |
Note: Data for this compound is not specified and is presented for structural comparison. The efficacy of piperidine derivatives is highly dependent on the specific substitutions on both the piperidine ring and its appended groups.
Experimental Protocols
A standard method to determine the binding affinity of a test compound is the competitive radioligand binding assay.
Protocol: Sigma-1 Receptor Competitive Binding Assay
Objective: To determine the inhibitory constant (Ki) of a test compound for the sigma-1 receptor.
Materials:
-
Biological Source: Guinea pig liver membranes, which have a high expression of σ1R.[11][12]
-
Radioligand: [³H]-(+)-pentazocine, a selective σ1R ligand.[11][13]
-
Non-specific binding control: Haloperidol (10 µM) or another suitable ligand.
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4).
-
Test compounds (e.g., this compound and other piperidines) at varying concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of approximately 150-200 µg per assay tube.
-
Assay Setup: In a final volume of 150 µL, combine:
-
100 µL of the membrane homogenate.
-
25 µL of [³H]-(+)-pentazocine at a final concentration near its dissociation constant (Kd), typically 2-5 nM.
-
25 µL of the test compound at various concentrations (e.g., from 10⁻¹¹ to 10⁻⁵ M) or buffer for total binding tubes.
-
For non-specific binding tubes, add 25 µL of 10 µM haloperidol.
-
-
Incubation: Incubate the tubes at 37°C for 150 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key processes related to sigma-1 receptor function and its analysis.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Target Engagement of 4-(3-Methoxybenzyl)piperidine hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The information presented herein is intended to guide researchers in designing and interpreting experiments to definitively characterize the interaction of 4-(3-Methoxybenzyl)piperidine hydrochloride with its putative targets.
Inferred Target Profile of this compound
Based on structure-activity relationship (SAR) studies of various 4-benzylpiperidine derivatives, it is highly probable that this compound binds to sigma receptors. The affinity and selectivity for σ1R versus σ2R are influenced by the nature and position of substituents on both the benzyl and piperidine moieties. Generally, N-aralkyl-4-benzylpiperidines exhibit a wide range of affinities for both sigma receptor subtypes.
Comparative Analysis of Sigma Receptor Ligands
To provide a context for experimental validation, the following table summarizes the binding affinities (Ki) of well-characterized sigma receptor ligands that can serve as positive controls and comparators.
| Compound | Target(s) | Ligand Class | Ki (nM) for σ1R | Ki (nM) for σ2R | Selectivity (σ2/σ1) |
| This compound | Inferred: σ1R / σ2R | Test Compound | To Be Determined | To Be Determined | To Be Determined |
| (+)-Pentazocine | σ1R | Agonist | 1.62 - 6.5 | >1000 | >617 |
| PRE-084 | σ1R | Agonist | 2.2 | 4340 | 1972 |
| SA4503 (Cutamesine) | σ1R | Agonist | 4.6 | 64.9 | 14.1 |
| Haloperidol | σ1R / Dopamine D2 | Antagonist | 2.5 - 6.5 | 20 - 50 | ~8-20 |
| NE-100 | σ1R | Antagonist | 0.8 - 4.16 | 150 - 250 | ~36-312 |
| Siramesine | σ2R / σ1R | Agonist (σ2R) | 1390 | 5.34 | 0.004 |
| PB28 | σ2R / σ1R | Agonist (σ2R) | 0.38 | 0.68 | 1.79 |
| DTG (1,3-di-o-tolylguanidine) | σ1R / σ2R | Non-selective | 15 - 35.5 | 17.9 - 39.9 | ~1 |
Experimental Protocols for Target Engagement Validation
To empirically determine the binding affinity and functional activity of this compound, the following experimental protocols are recommended.
Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
This is the gold-standard method to determine the binding affinity (Ki) of a test compound.
Objective: To quantify the affinity of this compound for σ1 and σ2 receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
σ1R Assay:
-
Membrane homogenates from guinea pig brain or cells expressing σ1R.
-
Radioligand: --INVALID-LINK---pentazocine.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
-
σ2R Assay:
-
Membrane homogenates from rat liver or cells expressing σ2R.
-
Radioligand: [³H]-DTG.
-
σ1R masking agent: (+)-Pentazocine (100-300 nM).
-
Non-specific binding control: DTG (10 µM) or Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 8.0.
-
-
Test compound: this compound at various concentrations.
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound or control compounds.
-
Incubation: Incubate the reaction mixtures at room temperature (for σ2R) or 37°C (for σ1R) for a specified time (e.g., 120-150 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cellular Thermal Shift Assay (CETSA)
CETSA can confirm target engagement in a more physiologically relevant cellular environment by measuring changes in protein thermal stability upon ligand binding.
Objective: To determine if this compound binds to and stabilizes sigma receptors in intact cells.
Materials:
-
Cell line expressing the target sigma receptor.
-
This compound.
-
PBS and protease inhibitors.
-
PCR tubes or 96-well PCR plate.
-
Thermocycler.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Antibody specific to the target sigma receptor.
Protocol:
-
Cell Treatment: Treat cultured cells with either vehicle or a saturating concentration of this compound.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
Analysis: Analyze the amount of soluble target protein in the supernatant by Western blotting using a specific antibody.
-
Data Interpretation: A positive thermal shift, indicated by more soluble protein remaining at higher temperatures in the drug-treated samples compared to the vehicle-treated samples, confirms target engagement.
Visualizing Pathways and Workflows
Signaling Pathway of the Sigma-1 Receptor
The σ1R is a unique ligand-operated molecular chaperone at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER). It plays a crucial role in regulating cellular stress responses and calcium signaling.
Caption: Simplified signaling pathway of the sigma-1 receptor (σ1R).
Experimental Workflow for Target Engagement Validation
The following workflow outlines the key steps in validating the engagement of a test compound with its putative target.
Caption: General workflow for validating small molecule target engagement.
Comparative Analysis of the Cross-Reactivity Profile of 4-(3-Methoxybenzyl)piperidine Hydrochloride and Analogs
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of 4-(3-Methoxybenzyl)piperidine hydrochloride and other structurally related piperidine derivatives. The primary focus of this class of compounds is often on the sigma-1 (σ1) receptor, with potential interactions at other receptors such as the dopamine D4 and NMDA receptors. The following data and protocols are provided to facilitate an objective comparison of their performance and selectivity.
Data Presentation: Comparative Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, nM) of representative piperidine-based compounds against a panel of receptors implicated in neurological pathways. The data is compiled from various preclinical studies to offer a comparative perspective on selectivity.
| Compound | Sigma-1 (σ1) Receptor (Ki, nM) | Sigma-2 (σ2) Receptor (Ki, nM) | Dopamine D4 Receptor (Ki, nM) | NMDA Receptor (NR1/2B) (IC50, µM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Alternative Compound A (e.g., 1'-benzyl-3-methoxy-3H-spiro[[1]benzofuran-1,4'-piperidine])[2] | 1.14 | >1100 | >1000 | >10 |
| Alternative Compound B (e.g., 4,4-difluoro-3-(phenoxymethyl)piperidine analog)[3] | >1000 | >1000 | 5.5 | Not Tested |
| Alternative Compound C (e.g., N-(2-phenoxyethyl)-4-benzylpiperidine)[4] | Not Tested | Not Tested | Not Tested | 0.63 |
Note: Data for the specific compound this compound is not publicly available. The alternative compounds are structurally related and provide insights into the potential cross-reactivity profile.
Experimental Protocols
The following is a detailed methodology for a competitive radioligand binding assay, a standard procedure for determining the binding affinity of a compound to a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a selective radioligand from the target receptor.
Materials:
-
Receptor Source: Cell membranes prepared from tissues or cell lines expressing the receptor of interest (e.g., guinea pig brain homogenates for sigma-1 receptors).
-
Radioligand: A tritiated ligand with high affinity and selectivity for the target receptor (e.g., [³H]-(+)-pentazocine for the sigma-1 receptor).
-
Test Compounds: this compound and alternative compounds, serially diluted.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor (e.g., Haloperidol).
-
Filtration System: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Preparation: Thaw the receptor membrane homogenates on ice. Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and the serially diluted test compound.
-
Total and Non-specific Binding: For total binding wells, only the radioligand and membranes are added. For non-specific binding wells, the radioligand, membranes, and a high concentration of the non-labeled ligand are added.
-
Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., 37°C) for a set duration (e.g., 150 minutes) to allow the binding to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
-
Measurement: Dry the filters, and measure the radioactivity retained on each filter using a liquid scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated using non-linear regression analysis. The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
The following diagrams illustrate the sigma-1 receptor signaling pathway and the experimental workflow for the competitive binding assay.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
References
- 1. discover.library.wales [discover.library.wales]
- 2. Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4-(3-Methoxybenzyl)piperidine hydrochloride: In Vitro and In Vivo Activity Profile Based on Analogous Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vitro and in vivo activities of 4-(3-Methoxybenzyl)piperidine hydrochloride. Direct experimental data for this specific compound is limited in publicly available literature, where it is primarily cited as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1][2] Therefore, this analysis leverages experimental data from structurally similar piperidine derivatives to infer its potential biological profile and create a framework for its evaluation. The guide presents data on analogous compounds, details relevant experimental protocols, and visualizes key concepts to support further research and drug discovery efforts.
In Vitro Activity Comparison
The in vitro activity of piperidine derivatives is frequently assessed through receptor binding assays and enzyme inhibition assays to determine their potency and selectivity. Based on the activities of analogous compounds, this compound could potentially interact with various central nervous system targets.
Receptor Binding Affinity
Piperidine scaffolds are common in ligands for various receptors, including sigma (σ), dopamine (D), and muscarinic (M) receptors. The binding affinity (Ki) is a critical parameter for evaluating the potency of a compound.
Table 1: Binding Affinities of Analogous Piperidine Derivatives for CNS Receptors
| Compound | Target Receptor | Radioligand | Ki (nM) | Reference |
| Analog 1 | σ1 | --INVALID-LINK---pentazocine | 4.41 | [3] |
| Analog 2 | σ2 | [3H]DTG | 67.9 | [3] |
| Analog 3 | Dopamine D4 | [3H]N-methylspiperone | 5.5 | [4] |
| Analog 4 | Muscarinic M4 | Not Specified | Potent Antagonist | [5] |
| Fentanyl Analog | µ-opioid (MOR) | Not Specified | High Affinity | [6] |
Note: The data presented is for analogous piperidine derivatives and not for this compound itself.
Enzyme Inhibition
Piperidine-based structures are also known to inhibit key enzymes in the central nervous system, such as acetylcholinesterase (AChE), which is a target in Alzheimer's disease therapy.[7][8][9]
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Analogous Piperidine Derivatives
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity (BuChE/AChE) | Reference |
| Donepezil (reference) | 0.41 | Not Specified | Not Specified | [10] |
| N-Benzyl piperidine d5 | 6.89 | Not Specified | Good | [11] |
| N-Benzyl piperidine d10 | 3.22 | Not Specified | Good | [11] |
| Benzimidazole-piperidine 10 | Potent Inhibitor | Potent Inhibitor | Not Specified | [12] |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl | 0.00056 | >10 | ~18,000 | [8] |
Note: The data presented is for analogous piperidine derivatives and not for this compound itself.
In Vivo Activity Comparison
In vivo studies in animal models are crucial for evaluating the physiological and behavioral effects of a compound. Based on the profiles of its analogs, this compound could be investigated for its potential effects on pain, cognition, and seizure control.
Table 3: In Vivo Activity of Analogous Piperidine Derivatives in Animal Models
| Compound Class | Animal Model | Effect | Potential Application | Reference |
| Piperidine Derivatives | Mouse Passive-Avoidance Test | Cognition Enhancement | Alzheimer's Disease | [13] |
| Fentanyl Analogs | Mouse Tail Pinch Test | Antinociception | Pain | [6] |
| (2S,4R)-piperidine-4-acetic acid | Mouse Maximal Electroshock Seizure (MES) Test | Anticonvulsant | Epilepsy | [14] |
| Piperine Analogs | Sparsely Pigmented Mouse Model | Stimulation of Pigmentation | Vitiligo | [15] |
Note: The data presented is for analogous piperidine derivatives and not for this compound itself.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the activity of piperidine derivatives.
Radioligand Binding Assay for Receptor Affinity
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Homogenize tissue (e.g., rat brain cortex) containing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, which are then resuspended.
-
Assay Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., --INVALID-LINK---pentazocine for sigma-1 receptors) and varying concentrations of the test compound.[16]
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
General Workflow for Radioligand Binding Assay
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro and In Vivo Pharmacological Characterization of Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsi.org [ijpsi.org]
- 8. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. In vivo evaluation of piperine and synthetic analogues as potential treatments for vitiligo using a sparsely pigmented mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-(3-Methoxybenzyl)piperidine Hydrochloride and 4-(4-Methoxybenzyl)piperidine Hydrochloride for Researchers
For researchers and professionals in the field of drug discovery and development, the selection of appropriate chemical scaffolds is a critical step. Piperidine derivatives, in particular, are a cornerstone in medicinal chemistry, frequently appearing in compounds targeting the central nervous system. This guide provides a comparative analysis of two closely related positional isomers: 4-(3-Methoxybenzyl)piperidine hydrochloride and 4-(4-Methoxybenzyl)piperidine hydrochloride. This objective comparison, based on available experimental data, aims to inform the selection and application of these compounds in research settings.
Physicochemical Properties: A Tale of Two Isomers
The seemingly minor shift of a methoxy group from the meta to the para position on the benzyl ring results in distinct physicochemical properties, which can have significant implications for a compound's handling, formulation, and ultimately, its biological activity.
| Property | This compound | 4-(4-Methoxybenzyl)piperidine Hydrochloride |
| CAS Number | 149986-58-3 | 37581-27-4[1] |
| Molecular Formula | C₁₃H₂₀ClNO | C₁₃H₂₀ClNO |
| Molecular Weight | 241.76 g/mol | 241.76 g/mol |
| Appearance | - | Off-white solid |
| Melting Point | Not available in searched literature | 175-177 °C |
| Solubility | Favorable solubility and stability mentioned[2] | Favorable solubility and stability mentioned[1] |
While both isomers share the same molecular formula and weight, the available data on their physical appearance and melting points highlight a gap in the publicly accessible information for the 3-methoxy isomer. The defined melting point range for the 4-methoxy isomer suggests a crystalline solid, a crucial factor for purification and formulation. Both compounds are noted for their favorable solubility and stability, which are advantageous properties for experimental work.[1][2]
Synthesis and Characterization: Experimental Considerations
General Synthetic Workflow:
The synthesis of these compounds would likely follow a convergent strategy, where the piperidine ring and the substituted benzyl group are prepared separately and then coupled.
Characterization:
Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure, confirming the position of the methoxy group on the benzyl ring, and ensuring the absence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Melting Point Analysis: To assess the purity of the final product.
Comparative Biological Activity: An Area Ripe for Investigation
A direct, head-to-head comparison of the biological activities of this compound and 4-(4-Methoxybenzyl)piperidine hydrochloride is not extensively documented in the public domain. Both compounds are broadly described as intermediates for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][2] This suggests their potential interaction with various receptors and enzymes in the central nervous system.
The position of the methoxy group on the phenyl ring is known to significantly influence the pharmacological profile of many drug molecules. This is due to its effects on:
-
Receptor Binding Affinity: The electronic and steric properties of the methoxy group can alter the way the molecule fits into the binding pocket of a receptor.
-
Metabolic Stability: The position of the methoxy group can affect its susceptibility to metabolic enzymes, thereby influencing the compound's half-life and duration of action.
Given the prevalence of the methoxybenzylpiperidine scaffold in compounds targeting a range of receptors, including opioid, dopamine, and serotonin receptors, it is plausible that these two isomers exhibit differential activities at these targets. However, without direct comparative experimental data, any discussion on their specific pharmacological differences remains speculative.
Potential Signaling Pathways of Interest:
Based on the known pharmacology of related piperidine-based CNS drugs, several signaling pathways could be relevant for future comparative studies. The following diagram illustrates a generalized signaling pathway that could be modulated by such compounds, for instance, through interaction with a G-protein coupled receptor (GPCR).
Experimental Protocols for Comparative Analysis
To rigorously compare these two isomers, a series of standardized experimental protocols should be employed.
1. Receptor Binding Assays:
-
Objective: To determine and compare the binding affinities of the two isomers for a panel of relevant CNS receptors (e.g., dopamine, serotonin, opioid receptors).
-
Methodology: Competitive radioligand binding assays are the gold standard. This involves incubating cell membranes expressing the receptor of interest with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound (either isomer). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
2. In Vitro Functional Assays:
-
Objective: To characterize the functional activity of the isomers at specific receptors (i.e., as agonists, antagonists, or allosteric modulators).
-
Methodology: Depending on the receptor and its signaling pathway, various assays can be used. For GPCRs, this could involve measuring changes in second messenger levels (e.g., cAMP, Ca²⁺) or using reporter gene assays. For ion channels, electrophysiological techniques like patch-clamp would be appropriate.
3. In Vivo Behavioral Models:
-
Objective: To assess and compare the effects of the two isomers on animal behavior, providing insights into their potential therapeutic applications (e.g., in models of pain, depression, or psychosis).
-
Methodology: A variety of well-established behavioral paradigms can be used, such as the hot plate test for analgesia, the forced swim test for antidepressant-like effects, or locomotor activity monitoring for stimulant or sedative properties.
Conclusion
While both this compound and 4-(4-Methoxybenzyl)piperidine hydrochloride are valuable building blocks in medicinal chemistry, the current publicly available data reveals a significant lack of direct comparative studies. The difference in the position of the methoxy group is likely to impart distinct pharmacological profiles. Therefore, further experimental investigation is warranted to fully elucidate their comparative activities. The experimental protocols outlined above provide a framework for such a comparative analysis, which would be of great value to the drug discovery and development community. Researchers are encouraged to perform head-to-head comparisons to make informed decisions in their research endeavors.
References
Evaluating the Selectivity of 4-(3-Methoxybenzyl)piperidine hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the selectivity of 4-(3-Methoxybenzyl)piperidine hydrochloride. Due to the current lack of publicly available, direct experimental binding data for this specific compound, this document focuses on providing a framework for its evaluation. This is achieved by comparing the known selectivity profiles of well-characterized sigma (σ) receptor ligands and outlining a detailed experimental protocol to determine the binding affinity of the target compound.
The piperidine scaffold is a common feature in many sigma receptor ligands, suggesting that this compound may also exhibit affinity for these receptors.[1] Sigma receptors are broadly classified into two main subtypes, σ1 and σ2, which are implicated in a range of physiological and pathological processes, including neurological disorders and cancer.[2][3] The development of ligands with high selectivity for either the σ1 or σ2 subtype is a key objective in medicinal chemistry to minimize off-target effects and enhance therapeutic efficacy.
Comparative Selectivity of Standard Sigma Receptor Ligands
To provide a benchmark for evaluating this compound, the binding affinities (Ki) of several standard sigma receptor ligands are presented in Table 1. These compounds represent a range of selectivity profiles, from highly selective to non-selective, and include both agonists and antagonists.
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) | Receptor Class |
| PRE-084 | 2.2 - 53.2 | >10,000 | >188 - >4524 | Selective σ1 Agonist |
| Haloperidol | ~2-4 | High Affinity | Non-selective | σ1/σ2 Ligand, Dopamine D2 Antagonist |
| BD1047 | 0.93 | 47 | 50.5 | Selective σ1 Antagonist |
| 1,3-di-o-tolylguanidine (DTG) | ~20-30 | ~20-30 | ~1 | Non-selective σ1/σ2 Agonist |
Note: Ki values can vary between different studies and experimental conditions.
Experimental Protocols for Determining Selectivity
To ascertain the selectivity profile of this compound, radioligand binding assays are the gold standard. Below are detailed protocols for determining the binding affinity for σ1 and σ2 receptors.
Sigma-1 (σ1) Receptor Binding Assay
This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity and selectivity for the σ1 receptor.
Materials:
-
Radioligand: [³H]-(+)-Pentazocine (a selective σ1 receptor agonist)
-
Membrane Preparation: Guinea pig brain membranes or cell lines expressing human σ1 receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: Haloperidol (10 µM) or another suitable σ1 ligand at a high concentration.
-
Test Compound: this compound at various concentrations.
-
Instrumentation: Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd, typically 1-5 nM), and varying concentrations of this compound.
-
Total and Non-specific Binding: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of an unlabeled σ1 ligand).
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sigma-2 (σ2) Receptor Binding Assay
This assay is similar to the σ1 assay but often requires a "masking" ligand to block the binding of the radioligand to any σ1 receptors present in the membrane preparation, as many σ2 radioligands also have some affinity for σ1.
Materials:
-
Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG) (a non-selective σ ligand)
-
Membrane Preparation: Rat liver membranes or cell lines expressing human σ2 receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
σ1 Masking Ligand: (+)-Pentazocine (at a concentration sufficient to saturate σ1 sites, e.g., 300 nM).
-
Non-specific Binding Control: Unlabeled DTG (10 µM) or another suitable ligand at a high concentration.
-
Test Compound: this compound at various concentrations.
-
Instrumentation: Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, [³H]-DTG (at a concentration near its Kd for σ2, typically 2-10 nM), the σ1 masking ligand, and varying concentrations of this compound.
-
Total and Non-specific Binding: Include wells for total binding (membranes + radioligand + masking ligand) and non-specific binding (membranes + radioligand + masking ligand + high concentration of an unlabeled σ2 ligand).
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 120 minutes).
-
Termination and Quantification: Follow the same procedure as for the σ1 receptor binding assay.
-
Data Analysis: Calculate the specific σ2 binding and determine the Ki value for the test compound at the σ2 receptor using the Cheng-Prusoff equation.
Off-Target Selectivity Screening
To establish a comprehensive selectivity profile, it is crucial to assess the binding of this compound against a panel of other relevant receptors, ion channels, and transporters. Based on the chemical structure and the known off-target activities of other piperidine-based ligands, key targets to consider include:
-
Dopamine Receptors (e.g., D2)
-
Serotonin Receptors (e.g., 5-HT2A)
-
Adrenergic Receptors (e.g., α1)
-
NMDA Receptors
-
hERG Channel
Commercial services offer comprehensive off-target screening panels that can provide a broad assessment of a compound's selectivity.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow for determining sigma receptor selectivity and a simplified representation of a potential sigma-1 receptor signaling pathway.
Caption: Workflow for determining the σ1 and σ2 receptor selectivity of a test compound.
Caption: Simplified schematic of a potential Sigma-1 receptor signaling pathway.
Conclusion
While direct experimental data for the selectivity of this compound is not currently available, this guide provides the necessary context and methodology for its thorough evaluation. By comparing its binding affinities at σ1 and σ2 receptors with established ligands and screening for off-target interactions, researchers can accurately characterize its selectivity profile. This information is critical for advancing our understanding of its potential therapeutic applications and for guiding future drug development efforts. The provided experimental protocols offer a clear path forward for obtaining this essential data.
References
- 1. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening [mdpi.com]
- 2. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-(3-Methoxybenzyl)piperidine Hydrochloride Against Known Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-(3-Methoxybenzyl)piperidine hydrochloride's potential enzyme inhibitory activity against established benchmarks. Due to the limited publicly available direct experimental data on this compound, this guide utilizes inhibitory data from its parent compound, 4-benzylpiperidine, as a proxy to contextualize its potential efficacy, particularly as a Monoamine Oxidase (MAO) inhibitor. The information presented herein is intended to serve as a reference for researchers interested in the potential therapeutic applications of piperidine derivatives.
Introduction to this compound and Monoamine Oxidase
This compound belongs to the 4-benzylpiperidine class of compounds, which are known to interact with various biological targets, including enzymes and receptors within the central nervous system. The core structure of 4-benzylpiperidine has been identified as a scaffold for monoamine releasing agents and as a weak inhibitor of monoamine oxidases (MAO). MAOs are critical enzymes in the catabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. Inhibition of MAO-A is primarily associated with antidepressant effects, while MAO-B inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease.
Given the established, albeit weak, MAO inhibitory activity of the 4-benzylpiperidine scaffold, it is plausible that this compound may also exhibit activity against these enzymes. The presence of a methoxy group on the benzyl ring may influence its potency and selectivity towards the MAO isoforms.
Comparative Analysis of Inhibitory Potency
To provide a framework for evaluating the potential of this compound, its parent compound, 4-benzylpiperidine, is compared against well-characterized MAO inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds against both MAO-A and MAO-B.
| Compound | Target Enzyme(s) | IC50 (MAO-A) | IC50 (MAO-B) | Selectivity |
| 4-Benzylpiperidine (proxy) | MAO-A & MAO-B | 130 µM[1] | 750 µM[1] | Non-selective, weak inhibitor |
| Clorgyline | MAO-A | ~11 nM | - | Selective for MAO-A |
| Selegiline (L-Deprenyl) | MAO-B | - | ~404 nM | Selective for MAO-B |
| Iproniazid | MAO-A & MAO-B | 37 µM | 42.5 µM | Non-selective |
Disclaimer: The IC50 values for 4-benzylpiperidine are presented as a proxy for this compound. The actual inhibitory activity of this compound has not been reported in the reviewed literature and may differ significantly.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental approach for assessing MAO inhibition, the following diagrams are provided.
Experimental Protocols
The following is a generalized protocol for determining the MAO inhibitory activity of a test compound using a commercially available luminescent assay, such as the MAO-Glo™ Assay.
Objective: To determine the IC50 value of this compound against human recombinant MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO-Glo™ Assay Kit (containing luciferin derivative substrate, buffer, and detection reagent)
-
This compound (Test Compound)
-
Clorgyline (MAO-A selective inhibitor control)
-
Selegiline (MAO-B selective inhibitor control)
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and control inhibitors in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound and controls to create a range of concentrations for IC50 determination.
-
Reconstitute the MAO enzymes and MAO-Glo™ reagents according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add the appropriate MAO reaction buffer.
-
Add the test compound dilutions, control inhibitors, or vehicle (for no-inhibitor control) to the respective wells.
-
Add the MAO-A or MAO-B enzyme solution to all wells except for the no-enzyme control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitors to interact with the enzymes.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the luminogenic MAO substrate to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the reaction and generate the luminescent signal by adding the Luciferin Detection Reagent to all wells.
-
Incubate the plate at room temperature for 20 minutes to stabilize the signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of MAO inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
While direct experimental evidence for the enzyme inhibitory activity of this compound is currently lacking in the scientific literature, its structural similarity to 4-benzylpiperidine suggests a potential for weak, non-selective inhibition of monoamine oxidases. The provided comparative data with established MAO inhibitors highlights that the unsubstituted parent compound is significantly less potent than clinically used drugs like Clorgyline and Selegiline.
Further experimental investigation using standardized assays, such as the MAO-Glo™ protocol outlined above, is necessary to definitively characterize the inhibitory profile of this compound. Such studies would elucidate the impact of the 3-methoxy substitution on potency and selectivity for MAO-A and MAO-B, thereby informing its potential utility in neuropharmacological research and drug development. Researchers are encouraged to use this guide as a starting point for designing and interpreting future experiments with this compound.
References
A Head-to-Head Comparison of Synthetic Routes for Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, making the development of efficient and versatile synthetic routes to substituted piperidines a cornerstone of modern medicinal chemistry.[1][2] This guide provides an objective comparison of prominent synthetic strategies, offering a head-to-head analysis of their performance, supported by experimental data and detailed protocols for key examples.
Key Synthetic Strategies at a Glance
Four major strategies for the synthesis of substituted piperidines are compared: Catalytic Hydrogenation of Pyridines, Reductive Amination, Aza-Diels-Alder Reaction, and Modern Catalytic Asymmetric Methods. Each approach offers distinct advantages and is suited for different synthetic challenges.
Quantitative Data Comparison
The following table summarizes the quantitative performance of representative examples for each synthetic strategy, allowing for a direct comparison of their efficiency and stereoselectivity.
| Synthetic Route | Substrate | Product | Catalyst/Reagent | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Reference |
| Catalytic Hydrogenation | 2-Methylpyridine | cis-2-Methylpiperidine | PtO₂ | >95 | cis:trans > 99:1 | N/A | |
| N-Boc-2-phenyl-1,2,3,6-tetrahydropyridine | N-Boc-2-phenylpiperidine | Pd/C | 98 | N/A | N/A | ||
| N-Iminopyridinium Ylide | Substituted Piperidine | Rhodium Complex | 99 | >20:1 | 96 | [3] | |
| Reductive Amination (Double) | Sugar-derived dialdehyde | Polyhydroxypiperidine (Isofagomine derivative) | H₂, Pd/C | 78 | N/A | N/A | [4] |
| 1,5-Dicarbonyl compound | Substituted Piperidine | NaBH₃CN | 60-80 | Mixture of diastereomers | N/A | ||
| Aza-Diels-Alder Reaction | N-Tosyl-1-aza-1,3-butadiene | Tetrahydropyridine derivative | Yb(OTf)₃ | 95 | endo:exo = 95:5 | N/A | |
| Danishefsky's diene, Imines | 2,3-Dihydropyridin-4-one | ZnCl₂ | 80-95 | N/A | N/A | ||
| Modern Catalytic Asymmetric Method | Alkenyl isocyanate, Alkyne | Substituted Piperidine | Rh(I) catalyst | 85 | >20:1 | 98 | [5] |
| (Rh-catalyzed [2+2+2] Cycloaddition) | |||||||
| Modern Catalytic Asymmetric Method | Phenyl pyridine-1(2H)-carboxylate, Arylboronic acid | 3-Aryl-tetrahydropyridine | Rh catalyst | 95 | N/A | 99 | [6][7] |
| (Rh-catalyzed Reductive Heck) | |||||||
| Modern Catalytic Asymmetric Method | Piperidine, Aryl halide | C-H functionalized piperidine | Biocatalyst and Nickel electrocatalysis | 40-70 | N/A | N/A | [8] |
| (C-H Functionalization) |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of each key synthetic strategy.
Caption: Catalytic Hydrogenation Workflow.
Caption: Reductive Amination Workflow.
Caption: Aza-Diels-Alder Reaction Workflow.
Caption: Modern Catalytic Asymmetric Method Workflow.
Detailed Methodologies and Experimental Protocols
This section provides detailed experimental protocols for key examples of each synthetic strategy, offering insights into the practical execution of these reactions.
Catalytic Hydrogenation of Pyridines
One of the most direct and atom-economical methods for synthesizing piperidines is the hydrogenation of readily available pyridine precursors.[1] This method is often scalable and can provide access to a wide range of substituted piperidines.
Experimental Protocol: Platinum Oxide Catalyzed Hydrogenation of a Fused Pyridine [9]
A solution of the fused pyridine starting material (1.0 eq) in acetic acid is treated with platinum(IV) oxide (0.1 eq). The resulting mixture is hydrogenated at 50 psi for 12 hours. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the desired fused piperidine product.
Reductive Amination
Reductive amination is a powerful and versatile strategy for the construction of the piperidine ring, particularly for the synthesis of polyhydroxylated piperidines, also known as iminosugars.[4][10] This approach typically involves the reaction of a dicarbonyl compound with an amine source, followed by reduction.
Experimental Protocol: Double Reductive Amination for Isofagomine Synthesis [4]
A solution of the pentadialdose, derived from a suitable carbohydrate precursor, in a mixture of methanol and water is treated with an ammonia source. The reaction mixture is then subjected to hydrogenation at 35 atm in the presence of a palladium on carbon catalyst. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified by chromatography to yield the mono-protected isofagomine.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful tool for the stereocontrolled synthesis of tetrahydropyridine derivatives, which can be readily converted to the corresponding piperidines.[5][11] This cycloaddition reaction involves the [4+2] cycloaddition of an aza-diene with a dienophile or an imine with a diene.
Experimental Protocol: Lewis Acid Catalyzed Aza-Diels-Alder Reaction
To a solution of the imine (1.0 eq) and the diene (1.2 eq) in a suitable solvent such as dichloromethane at -78 °C is added a Lewis acid catalyst (e.g., Yb(OTf)₃, 0.1 eq). The reaction mixture is stirred at this temperature for several hours until completion, as monitored by thin-layer chromatography. The reaction is then quenched by the addition of saturated aqueous sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired tetrahydropyridine adduct.
Modern Catalytic Asymmetric Methods
Recent years have witnessed the development of highly sophisticated catalytic asymmetric methods for the synthesis of enantioenriched substituted piperidines. These methods often employ transition metal catalysts with chiral ligands to achieve high levels of stereocontrol.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction [6][7]
In a glovebox, a vial is charged with the phenyl pyridine-1(2H)-carboxylate (1.0 eq), the arylboronic acid (1.5 eq), a rhodium precursor (e.g., [Rh(cod)₂]BF₄, 0.05 eq), and a chiral diene ligand (0.055 eq). A suitable solvent, such as a mixture of 1,4-dioxane and water, is added, followed by a base (e.g., K₃PO₄, 2.0 eq). The vial is sealed and heated at a specified temperature for a designated time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue is purified by flash chromatography to yield the enantioenriched 3-substituted tetrahydropyridine. This intermediate can then be reduced to the corresponding piperidine.
Conclusion
The choice of synthetic route for a particular substituted piperidine target depends on a multitude of factors, including the desired substitution pattern, stereochemical requirements, scalability, and the availability of starting materials.
-
Catalytic hydrogenation offers a direct and often high-yielding approach for the synthesis of simple piperidines from pyridine precursors.
-
Reductive amination provides a versatile entry to a wide range of piperidines, especially those with polyhydroxylation.
-
The aza-Diels-Alder reaction is a powerful tool for the stereoselective synthesis of highly functionalized tetrahydropyridines.
-
Modern catalytic asymmetric methods are at the forefront of piperidine synthesis, enabling the efficient and highly enantioselective preparation of complex and medicinally relevant piperidine derivatives.[5][6][7][8]
This comparative guide is intended to serve as a valuable resource for researchers in the field, facilitating the selection of the most appropriate synthetic strategy for their specific needs and accelerating the discovery and development of new piperidine-containing therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. soc.chim.it [soc.chim.it]
- 5. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. news-medical.net [news-medical.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
Safety Operating Guide
Proper Disposal of 4-(3-Methoxybenzyl)piperidine hydrochloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(3-Methoxybenzyl)piperidine hydrochloride, a compound often used in pharmaceutical research. The following procedures are based on general best practices for piperidine derivatives and should be supplemented by a thorough review of your institution's specific safety protocols and consultation with a licensed waste disposal professional.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2]
Key Safety Measures:
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[1][2] In cases of inadequate ventilation, respiratory protection may be necessary.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][2]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate vicinity of any potential exposure.[1]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and approved waste disposal company.
-
Containerization:
-
Place the waste material in a suitable, clearly labeled, and tightly sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Labeling:
-
Clearly label the container with the full chemical name: "this compound" and any associated hazard symbols.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
-
Spill Management:
-
In the event of a spill, evacuate unnecessary personnel from the area.[1]
-
For small spills, carefully sweep or shovel the solid material into a suitable container for disposal, minimizing dust generation.[1][4]
-
Ventilate the area and wash the spill site after the material has been collected.[3]
-
For large spills, contact your EHS department or emergency response team immediately.
-
Quantitative Data Summary
| Parameter | Information | Source |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |
| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [1][2][5] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents. | [2] |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer: The information provided is for guidance purposes only and is based on data for structurally similar compounds. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for the exact product you are using. The ultimate responsibility for safe handling and disposal lies with the user.
References
Personal protective equipment for handling 4-(3-Methoxybenzyl)piperidine hydrochloride
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 4-(3-Methoxybenzyl)piperidine hydrochloride. Adherence to these procedures is critical for ensuring laboratory safety and procedural integrity.
Hazard Identification and Personal Protective Equipment
This compound is classified as a chemical that requires careful handling due to its potential health hazards. Based on data for similar piperidine derivatives, it is considered hazardous.[1] The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1]
Quantitative Hazard Classification:
| Hazard Classification | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
Recommended Personal Protective Equipment (PPE):
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or face shield. | Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to prevent eye contact.[1] |
| Skin Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can cause irritation.[1][2] |
| Protective clothing (lab coat). | Protects against accidental skin exposure.[1] | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Use if ventilation is inadequate or if irritation is experienced. Recommended filter type: Particulates filter conforming to EN 143.[1] |
Experimental Protocols: Handling and Disposal
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1][3]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Wash hands thoroughly.
-
Dispensing: Avoid the formation of dust.[1] Carefully weigh and transfer the solid compound within a fume hood to minimize inhalation risk.
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent to avoid splashing. The compound is soluble in water.[1]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1][3] Contaminated clothing should be removed and washed before reuse.[1][3]
Spill and Emergency Procedures:
-
Spill: In case of a spill, sweep up the solid material and place it into a suitable, closed container for disposal.[1] Avoid raising dust.[2] Ventilate the area and wash the spill site after material pickup is complete.[2]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, seek medical advice.[1][3]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][3] If you feel unwell, call a poison center or doctor.[1][3]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[1] Seek medical attention if symptoms occur.[1]
Disposal Plan:
Dispose of contents and container to an approved waste disposal plant.[1][3] Do not empty into drains.[1][3] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][3]
Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
